N-Propylpentanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propylpentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-6-8-9-7-4-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAQQAUTKWCQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215178 | |
| Record name | N-Propylpentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20193-22-0, 64890-90-0 | |
| Record name | N-Propyl-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20193-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanamine, N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propylpentanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064890900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propylpentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of N-Propylpentanamine
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Propylpentanamine, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to clarify complex processes and relationships.
Core Physicochemical Data
This compound, a secondary amine, possesses a range of physicochemical properties crucial for its application and handling in a laboratory setting. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉N | [1] |
| Molecular Weight | 129.24 g/mol | [1] |
| Boiling Point | 163 °C at 760 mmHg | |
| Density | 0.762 g/cm³ | |
| Vapor Pressure | 2.1 mmHg at 25°C | |
| Flash Point | 39.7 °C | |
| Refractive Index | 1.418 | |
| Water Solubility | Low to moderate | General amine properties suggest that while the amine group can form hydrogen bonds with water, the eight-carbon chain reduces its solubility.[2][3] Amines with five or six carbon atoms represent the borderline of solubility in water.[2] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves several standard laboratory procedures. The methodologies for key experiments are detailed below.
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[4] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[4]
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[4] The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.
-
Boiling Point Determination: The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure. The barometric pressure should be recorded alongside the boiling point.[4]
The density of a liquid is its mass per unit volume. A straightforward method involves measuring the mass of a precisely known volume of the liquid.[5][6][7]
Methodology:
-
Mass of Empty Container: An empty, dry graduated cylinder or pycnometer is placed on an electronic balance, and its mass is recorded.[5][7]
-
Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[5]
-
Mass of Container and Liquid: The graduated cylinder containing the liquid is reweighed, and the combined mass is recorded.[5]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V)[5][6]
-
Replication: The procedure should be repeated multiple times to ensure accuracy, and the average density value is reported.[7]
Amines exhibit basic properties and their solubility in water is dependent on the balance between the polar amine group capable of hydrogen bonding and the nonpolar hydrocarbon portion of the molecule.[3][8]
Methodology (Qualitative):
-
Sample Addition: Add a small quantity (e.g., 5 drops) of this compound to a test tube.[9]
-
Solvent Addition: Add approximately 2 mL of deionized water to the test tube.[9]
-
Observation: Vigorously stir or shake the mixture and observe. If the amine dissolves completely, it is considered soluble. If it forms a separate layer or a cloudy suspension, it has low solubility.
-
Acidification: To the same test tube, add a 10% hydrochloric acid solution dropwise until the solution is acidic (test with litmus (B1172312) or pH paper).[9] Amines, being basic, react with acids to form more soluble amine salts.[9][10] An observation of increased solubility upon acidification confirms the basic nature of the amine.
References
- 1. N-Propyl-1-pentanamine | C8H19N | CID 47475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemhaven.org [chemhaven.org]
- 10. N-Propyl-3-pentanamine hydrochloride | 151668-09-6 | Benchchem [benchchem.com]
N-Propyl-1-pentanamine CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Propyl-1-pentanamine, a secondary amine with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical properties, and structural information.
Chemical Identity and Properties
N-Propyl-1-pentanamine, also known as pentylpropylamine, is an organic compound classified as a secondary amine.[1] It is characterized by a propyl group and a pentyl group attached to a central nitrogen atom.
Table 1: Chemical and Physical Properties of N-Propyl-1-pentanamine
| Property | Value | Source |
| CAS Number | 20193-22-0 | [1][2] |
| Molecular Formula | C8H19N | [1][3] |
| Molar Mass | 129.24 g/mol | |
| IUPAC Name | N-propylpentan-1-amine | |
| Synonyms | Pentylpropylamine, N-Propylpentylamine | [1] |
| InChI | InChI=1S/C8H19N/c1-3-5-6-8-9-7-4-2/h9H,3-8H2,1-2H3 | [1] |
| InChIKey | GFAQQAUTKWCQHA-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCNCCC | [1] |
Molecular Structure
The structure of N-Propyl-1-pentanamine consists of an eight-carbon chain with a nitrogen atom at the third position, bonded to both a propyl and a pentyl group.
References
An In-depth Technical Guide to the Spectral Data of N-Propyl-2-pentanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Propyl-2-pentanamine. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from established principles of organic spectroscopy. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectral analysis.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for N-Propyl-2-pentanamine, based on its chemical structure and known spectroscopic trends for aliphatic secondary amines.
Table 1: Predicted ¹H NMR Spectral Data for N-Propyl-2-pentanamine
Solvent: CDCl₃, Reference: TMS (δ 0.00)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH- | 0.5 - 2.0 | Broad Singlet | 1H |
| -CH(CH₃)- | 2.5 - 3.0 | Multiplet | 1H |
| -N-CH₂- | 2.3 - 2.8 | Triplet | 2H |
| -CH₂- (pentyl) | 1.3 - 1.6 | Multiplet | 2H |
| -CH₂- (propyl) | 1.4 - 1.7 | Sextet | 2H |
| -CH₂-CH₃ (pentyl) | 1.2 - 1.5 | Multiplet | 2H |
| -CH(CH₃)- | 1.0 - 1.2 | Doublet | 3H |
| -CH₂-CH₃ (propyl) | 0.8 - 1.0 | Triplet | 3H |
| -CH₂-CH₃ (pentyl) | 0.8 - 1.0 | Triplet | 3H |
Note: The chemical shift of the N-H proton is highly variable and depends on factors such as concentration and solvent.[1][2] Protons on carbons directly bonded to the nitrogen atom are deshielded and appear at higher chemical shifts.[1][3]
Table 2: Predicted ¹³C NMR Spectral Data for N-Propyl-2-pentanamine
Solvent: CDCl₃, Reference: TMS (δ 0.00)
| Carbon | Chemical Shift (δ, ppm) |
| -CH(NH)- | 50 - 60 |
| -N-CH₂- | 45 - 55 |
| -CH₂- (pentyl) | 30 - 40 |
| -CH₂- (propyl) | 20 - 30 |
| -CH₂- (pentyl) | 20 - 30 |
| -CH(CH₃)- | 15 - 25 |
| -CH₃ (propyl) | 10 - 15 |
| -CH₃ (pentyl) | 10 - 15 |
Note: Carbons directly attached to the electronegative nitrogen atom are deshielded and have higher chemical shift values.[1][3]
Table 3: Predicted Infrared (IR) Absorption Data for N-Propyl-2-pentanamine
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak to Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| N-H Bend | 1550 - 1650 | Weak to Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| N-H Wag | 665 - 910 | Broad, Strong |
Note: As a secondary amine, N-Propyl-2-pentanamine is expected to show a single N-H stretching band.[4][5] The C-N stretching vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ region.[3][4]
Table 4: Predicted Mass Spectrometry (MS) Data for N-Propyl-2-pentanamine
Ionization Method: Electron Ionization (EI)
| m/z Value | Interpretation |
| 129 | Molecular Ion [M]⁺ |
| 114 | [M - CH₃]⁺ (α-cleavage) |
| 100 | [M - C₂H₅]⁺ (α-cleavage) |
| 86 | [M - C₃H₇]⁺ (α-cleavage) |
| 72 | [M - C₄H₉]⁺ (α-cleavage) |
Note: According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[6] The primary fragmentation pathway for aliphatic amines is alpha-cleavage, where the C-C bond adjacent to the nitrogen atom is broken, resulting in a resonance-stabilized cation.[6][7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of N-Propyl-2-pentanamine in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat liquid N-Propyl-2-pentanamine directly onto the ATR crystal.
-
Ensure the crystal is fully covered by the sample.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the volatile N-Propyl-2-pentanamine into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for purification.
-
-
Ionization (Electron Ionization - EI):
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an unknown compound like N-Propyl-2-pentanamine.
Caption: Workflow for Spectroscopic Analysis of N-Propyl-2-pentanamine.
References
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Reactivity of N-Propyl-3-pentanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of N-Propyl-3-pentanamine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and structured data for practical application.
Compound Overview
N-Propyl-3-pentanamine hydrochloride is the hydrochloride salt of the secondary amine N-Propyl-3-pentanamine. The conversion of the free amine to its hydrochloride salt enhances its stability, water solubility, and ease of handling, making it a more convenient form for storage and use in various chemical applications.[1] As a secondary alkylamine hydrochloride, it serves as a useful building block in organic synthesis, particularly for the introduction of the N-propyl-3-pentylamino moiety into more complex molecules.[1]
Physicochemical Properties
Quantitative data for N-Propyl-3-pentanamine and its hydrochloride salt are summarized below. It is important to note that while some physical properties of the free amine have been experimentally determined, much of the spectroscopic data for the hydrochloride salt is based on predictions from established principles of analytical chemistry.[1]
| Property | Value | Source |
| N-Propyl-3-pentanamine | ||
| Molecular Formula | C₈H₁₉N | [2] |
| Molecular Weight | 129.24 g/mol | [2] |
| Boiling Point | 147.8 °C at 760 mmHg | [2] |
| Density | 0.761 g/cm³ | [2] |
| Flash Point | 27.4 °C | [2] |
| Refractive Index | 1.416 | [2] |
| N-Propyl-3-pentanamine Hydrochloride | ||
| Molecular Formula | C₈H₂₀ClN | [3] |
| Molecular Weight | 165.70 g/mol | [1] |
| Physical Form | Solid | [4] |
| Purity | ~95% (commercially available) | [4] |
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy: The IR spectrum of N-Propyl-3-pentanamine hydrochloride is expected to show characteristic absorption bands for a secondary amine salt.[1]
| Frequency Range (cm⁻¹) | Vibration |
| ~3000 - 2700 (broad) | N-H stretching (secondary ammonium (B1175870) salt) |
| ~2960 - 2850 | C-H stretching (alkyl) |
| ~1620 - 1560 | N-H bending (secondary ammonium salt) |
| ~1470 - 1450 | C-H bending (alkyl) |
Mass Spectrometry (MS): Mass spectral analysis is typically performed on the free amine, N-Propyl-3-pentanamine, due to the non-volatile nature of the hydrochloride salt. The fragmentation pattern is dominated by α-cleavage.[1]
| m/z | Ion |
| 129 | [M]⁺ (Molecular Ion) |
| 100 | [M - C₂H₅]⁺ |
| 86 | [M - C₃H₇]⁺ |
Synthesis of N-Propyl-3-pentanamine Hydrochloride
There are two primary synthetic routes to N-Propyl-3-pentanamine hydrochloride: the direct neutralization of the parent amine with hydrochloric acid and a two-step process involving reductive amination followed by salt formation.[1]
Experimental Protocol: Reductive Amination of 3-Pentanone with Propylamine
This protocol describes the formation of N-Propyl-3-pentanamine from 3-pentanone and propylamine, which is then converted to the hydrochloride salt.
Materials:
-
3-Pentanone
-
Propylamine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (ethereal solution or concentrated aqueous solution)
-
Diethyl ether
Procedure:
-
Imine Formation and Reduction:
-
To a solution of 3-pentanone (1.0 eq) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add propylamine (1.0-1.2 eq).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq) or sodium cyanoborohydride, in portions to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Isolation of the Free Amine:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude N-Propyl-3-pentanamine.
-
The crude product can be purified by distillation if necessary.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified N-Propyl-3-pentanamine in a suitable solvent such as diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether or a slight excess of concentrated aqueous HCl with vigorous stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Propyl-3-pentanamine hydrochloride.
-
Experimental Protocol: Direct Neutralization
This method is applicable if the free amine, N-Propyl-3-pentanamine, is already available.
Materials:
-
N-Propyl-3-pentanamine
-
Hydrochloric acid (ethereal solution or concentrated aqueous solution)
-
Diethyl ether or other suitable non-polar solvent
Procedure:
-
Dissolve N-Propyl-3-pentanamine in diethyl ether.
-
With stirring, add a stoichiometric amount or a slight excess of hydrochloric acid solution dropwise.
-
A white precipitate of N-Propyl-3-pentanamine hydrochloride will form.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
Reactivity of N-Propyl-3-pentanamine
The chemical reactivity of N-Propyl-3-pentanamine hydrochloride is primarily that of its parent secondary amine after deprotonation. The free amine is a nucleophile and can undergo a variety of chemical transformations.
Hinsberg Test
This is a classic chemical test to distinguish between primary, secondary, and tertiary amines. As a secondary amine, N-Propyl-3-pentanamine will react with benzenesulfonyl chloride to form an insoluble sulfonamide.[1]
Experimental Protocol:
-
In a test tube, combine approximately 0.5 mL of N-Propyl-3-pentanamine with 10 mL of 10% aqueous sodium hydroxide (B78521) solution.
-
Add 1 mL of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously until the odor of benzenesulfonyl chloride is no longer present.
-
A precipitate (N-propyl-N-(pentan-3-yl)benzenesulfonamide) will form, which is insoluble in the alkaline solution.
-
Acidification of the mixture with hydrochloric acid will not dissolve the precipitate.
Nitrosation
Secondary amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form N-nitrosamines, which often appear as yellow oils.[1]
Experimental Protocol:
-
Dissolve approximately 0.5 g of N-Propyl-3-pentanamine in 3 mL of dilute hydrochloric acid in a test tube.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise.
-
The formation of a yellow, oily layer of N-nitroso-N-propyl-3-pentanamine indicates a positive test.
Acylation
N-Propyl-3-pentanamine can be readily acylated with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N,N-disubstituted amide.[1]
Experimental Protocol:
-
Dissolve N-Propyl-3-pentanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in a dry aprotic solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water, dilute acid, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude amide, which can be purified by chromatography or distillation.
Oxidation
The oxidation of N-Propyl-3-pentanamine can lead to various products depending on the oxidizing agent used. For instance, with hydrogen peroxide, secondary hydroxylamines or nitroxides can be formed.[1]
Experimental Protocol:
-
Dissolve N-Propyl-3-pentanamine in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Add an excess of hydrogen peroxide (e.g., 30% aqueous solution).
-
The reaction may be heated gently to increase the rate.
-
Monitor the reaction by TLC or GC-MS.
-
The work-up procedure will depend on the stability of the oxidation products and may involve extraction and chromatographic purification.
Conclusion
N-Propyl-3-pentanamine hydrochloride is a readily accessible secondary amine salt with applications as a synthetic intermediate. Its synthesis can be achieved through straightforward and well-established methods such as reductive amination and direct neutralization. The reactivity of the parent amine is characteristic of a secondary amine, allowing for a variety of derivatization strategies. This guide provides foundational data and experimental protocols to facilitate the use of N-Propyl-3-pentanamine hydrochloride in research and development. It is recommended that for any specific application, the protocols provided herein be optimized for scale and desired purity.
References
An In-depth Technical Guide to the Theoretical Properties of N-Propylpentanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical physicochemical properties of N-propylpentanamine and its structural isomers. Given the scarcity of experimental data for these specific compounds, this document focuses on high-quality computed data from robust cheminformatics models. This information is crucial for understanding the potential behavior of these molecules in various chemical and biological systems, aiding in drug discovery and development processes.
Introduction to this compound and its Isomers
This compound, with the molecular formula C₈H₁₉N, belongs to the class of aliphatic amines. Its isomers exhibit a range of structural diversity, including primary, secondary, and tertiary amines, as well as variations in carbon chain branching. These structural differences significantly influence their physicochemical properties, such as boiling point, acidity (pKa), and lipophilicity (logP), which in turn affect their reactivity, solubility, and pharmacokinetic profiles.[1]
Primary and secondary amines can act as hydrogen bond donors and acceptors, leading to higher boiling points compared to nonpolar alkanes of similar molecular weight.[2][3] Tertiary amines, lacking a hydrogen atom on the nitrogen, cannot act as hydrogen bond donors, which generally results in lower boiling points compared to their primary and secondary isomers.[4] The basicity of amines, a critical factor in their interaction with biological targets, is influenced by the electronic effects of the alkyl groups attached to the nitrogen atom.
Isomers of this compound (C₈H₁₉N)
The structural isomers of this compound encompass a variety of primary, secondary, and tertiary amines. The following table outlines a selection of these isomers, for which theoretical data has been compiled.
Table 1: Selected Isomers of this compound (C₈H₁₉N)
| IUPAC Name | Class | CAS Number | PubChem CID |
| N-propylpentan-1-amine | Secondary | 20193-22-0 | 47475 |
| Di-n-butylamine | Secondary | 111-92-2 | 8148 |
| Octan-1-amine | Primary | 111-86-4 | 8143 |
| Octan-2-amine | Primary | 693-16-3 | 12735 |
| N-ethylhexan-1-amine | Secondary | 20341-86-2 | 140359 |
| N,N-dipropylethanamine | Tertiary | 7368-96-9 | 82136 |
| N-methylheptan-1-amine | Secondary | 2439-55-6 | 17090 |
Comparative Theoretical Physicochemical Properties
The following tables summarize key computed physicochemical properties for the selected isomers of this compound. These values are primarily sourced from computational models provided by PubChem, which are valuable for comparative analysis in the absence of extensive experimental data.
Table 2: Computed Physical Properties of this compound Isomers
| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) (Experimental, where available) |
| N-propylpentan-1-amine | 129.24 | Not available |
| Di-n-butylamine | 129.24 | 159[5] |
| Octan-1-amine | 129.24 | Not available |
| Octan-2-amine | 129.24 | Not available |
| N-ethylhexan-1-amine | 129.24 | Not available |
| N,N-dipropylethanamine | 129.24 | Not available |
| N-methylheptan-1-amine | 129.24 | Not available |
Note: Boiling points for primary and secondary amines are generally higher than for tertiary amines of similar molecular weight due to hydrogen bonding capabilities.[3]
Table 3: Computed Chemical and Drug-Likeness Properties of this compound Isomers
| IUPAC Name | pKa (Predicted) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| N-propylpentan-1-amine | 10.9 (approx.) | 2.7[6] | 1 | 1 |
| Di-n-butylamine | 11.25 (experimental)[5] | 2.8[7] | 1 | 1 |
| Octan-1-amine | 10.65 (experimental) | 3.1[8] | 1 | 1 |
| Octan-2-amine | 10.7 (approx.) | 2.6[9] | 1 | 1 |
| N-ethylhexan-1-amine | 10.9 (approx.) | 3.2 | 1 | 1 |
| N,N-dipropylethanamine | 10.5 (approx.) | 2.6 | 0 | 1 |
| N-methylheptan-1-amine | 10.8 (approx.) | 3.1 | 1 | 1 |
Note: pKa values for aliphatic amines are influenced by the inductive effect of the alkyl groups, with secondary amines often being slightly more basic than primary amines.[10] LogP values indicate the lipophilicity of the compound, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties of aliphatic amines are provided below. These protocols are standard procedures that can be applied to the isomers of this compound.
Determination of Boiling Point
Methodology:
-
Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure: a. The amine sample is placed in the round-bottom flask with a few boiling chips. b. The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor. c. The flask is heated gently. d. The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point.
-
Rationale: The boiling point is a measure of the intermolecular forces within the liquid. For amines, this is primarily influenced by van der Waals forces and hydrogen bonding (for primary and secondary amines).[2]
Determination of pKa by Potentiometric Titration
Methodology:
-
Apparatus: A pH meter with a combination electrode, a burette, a stirrer, and a beaker.
-
Reagents: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), and the amine sample dissolved in a suitable solvent (e.g., water or a mixed aqueous-organic solvent if solubility is low).
-
Procedure: a. A known concentration of the amine solution is placed in the beaker. b. The pH electrode is calibrated and immersed in the amine solution. c. The standardized HCl solution is added in small increments from the burette. d. The pH of the solution is recorded after each addition of the titrant. e. A titration curve (pH vs. volume of HCl added) is plotted. f. The pKa is determined from the pH at the half-equivalence point.
-
Rationale: Potentiometric titration measures the change in pH as an acid is added to a basic solution. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal.
Determination of logP by the Shake-Flask Method
Methodology:
-
Apparatus: Separatory funnels, a mechanical shaker, a UV-Vis spectrophotometer or a gas chromatograph (GC).
-
Reagents: n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), and the amine sample.
-
Procedure: a. A known concentration of the amine is dissolved in either the aqueous or the n-octanol phase. b. The two phases are combined in a separatory funnel and shaken for a sufficient time to allow for partitioning equilibrium to be reached. c. The mixture is allowed to stand until the two phases have completely separated. d. The concentration of the amine in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or GC). e. The logP is calculated as the logarithm of the ratio of the concentration of the amine in the n-octanol phase to its concentration in the aqueous phase.
-
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method directly measures this partitioning behavior.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound isomers.
Caption: Classification of this compound isomers.
Caption: Workflow for experimental characterization.
Conclusion
This technical guide provides a foundational understanding of the theoretical properties of this compound isomers. The compiled data and outlined experimental protocols serve as a valuable resource for researchers in drug development and related scientific fields. While computed data offers a strong basis for initial assessment and comparison, it is recommended that experimental validation of these properties be conducted for any lead compounds to ensure accuracy for downstream applications. The structural diversity among these isomers underscores the importance of detailed characterization in understanding their potential biological activity and developing structure-activity relationships.
References
- 1. byjus.com [byjus.com]
- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dibutylamine | 111-92-2 [chemicalbook.com]
- 6. N-Propyl-1-pentanamine | C8H19N | CID 47475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Octylamine | C8H19N | CID 12735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. studymind.co.uk [studymind.co.uk]
N-Propylpentanamine: A Comprehensive Technical Guide to its Solubility and Boiling Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of N-propylpentanamine, with a specific focus on its solubility in various solvents and its boiling point. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this secondary amine in their work.
Core Physicochemical Properties
This compound, also known as N-propyl-1-pentanamine, is a secondary amine with the chemical formula C₈H₁₉N. Its structure consists of a pentyl group and a propyl group attached to a nitrogen atom. This structure influences its physical and chemical characteristics.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
| Compound Name | CAS Number | Boiling Point (°C) |
| This compound | 20193-22-0 | 155[1] |
Solubility Profile
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is dictated by its molecular structure, which includes a polar amine group and nonpolar alkyl chains.
Qualitative Solubility:
-
Water: Due to the presence of a nitrogen atom with a lone pair of electrons, this compound can act as a hydrogen bond acceptor. However, the presence of eight carbon atoms in its structure gives it a significant nonpolar character. Consequently, this compound is expected to be sparingly soluble in water. Generally, aliphatic amines with more than six carbon atoms have limited water solubility.
-
Organic Solvents: this compound is anticipated to be readily soluble in a wide range of organic solvents.[2] This includes polar organic solvents such as ethanol, methanol, and acetone, as well as nonpolar solvents like diethyl ether, chloroform, and hydrocarbons (e.g., hexane (B92381) and toluene). This high solubility is due to the favorable van der Waals interactions between the alkyl chains of the amine and the organic solvent molecules.
Quantitative Solubility Data:
| Solvent | Predicted Solubility |
| Water | Sparingly Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Soluble |
| Chloroform | Soluble |
| Toluene | Soluble |
| Hexane | Soluble |
Experimental Protocols
For researchers requiring precise quantitative data, the following are detailed methodologies for the experimental determination of the boiling point and solubility of this compound.
Determination of Boiling Point
This protocol describes the micro-boiling point determination method, which is suitable for small sample volumes.
Materials:
-
This compound sample
-
Capillary tube (sealed at one end)
-
Melting point apparatus or a Thiele tube setup
-
Thermometer
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil (for Thiele tube)
Procedure:
-
Sample Preparation: Add a small amount (a few drops) of this compound to a small test tube.
-
Capillary Inversion: Place the capillary tube, with the sealed end up, into the test tube containing the amine.
-
Apparatus Setup: Attach the test tube to a thermometer. If using a Thiele tube, immerse the setup in the mineral oil. If using a melting point apparatus, place the assembly in the designated slot.
-
Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record the temperature at this moment.
Determination of Solubility (Gravimetric Method)
This protocol outlines a gravimetric method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol)
-
Saturated solution preparation vessel (e.g., a sealed flask)
-
Thermostatic shaker or magnetic stirrer with a hot plate
-
Syringe with a filter (e.g., 0.45 µm PTFE filter)
-
Pre-weighed vials
-
Analytical balance
-
Oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Equilibration: Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sample Withdrawal: Once equilibrium is achieved, allow the solution to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved amine.
-
Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed vial.
-
Solvent Evaporation: Carefully evaporate the solvent from the vial. This can be done in an oven at a temperature below the boiling point of this compound or in a vacuum desiccator.
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the this compound residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of aliquot in mL) * 100
Logical Workflow: Synthesis and Purification
As this compound is a secondary amine, a common synthetic route is reductive amination. The following diagram illustrates a logical workflow for its synthesis and subsequent purification.
Caption: A logical workflow for the synthesis of this compound via reductive amination followed by a standard purification sequence.
This workflow begins with the reaction of pentanal and propylamine to form an imine intermediate, which is then reduced to the secondary amine. The crude product is then purified through an acid-base extraction to remove non-basic impurities, followed by drying and fractional distillation to yield the pure this compound.
References
Acidity and Basicity of N-propylpentanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidic and basic properties of N-propylpentanamine, a secondary amine of interest in various chemical and pharmaceutical contexts. Due to the absence of direct experimental data for this compound, this guide leverages data from structurally analogous secondary amines to estimate its acid-base characteristics. Furthermore, it details the standard experimental protocols for the determination of these properties, offering a framework for empirical validation.
Core Concepts: Acidity and Basicity of Secondary Amines
This compound, as a secondary amine, primarily exhibits basic properties owing to the lone pair of electrons on the nitrogen atom. This lone pair can accept a proton (H⁺), acting as a Brønsted-Lowry base. The basicity of amines is quantified by the base dissociation constant (Kb) or, more commonly, by the pKa of its conjugate acid (R₂NH₂⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.
The acidity of secondary amines, referring to the ability to donate the proton from the N-H bond, is exceedingly weak. Primary and secondary amines are very weak acids, with pKa values typically in the range of 35-40, making their conjugate bases (amides) extremely strong.
The basicity of this compound is influenced by a combination of factors:
-
Inductive Effect: The two alkyl groups (propyl and pentyl) attached to the nitrogen atom are electron-donating. This positive inductive effect increases the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to ammonia (B1221849).
-
Steric Hindrance: The bulk of the alkyl groups can sterically hinder the approach of a proton to the nitrogen's lone pair. However, in acyclic secondary amines like this compound, this effect is generally less pronounced than in tertiary amines.
-
Solvation: In aqueous solutions, the protonated form of the amine (the conjugate acid, R₂NH₂⁺) is stabilized by hydrogen bonding with water molecules. Secondary amines offer a good balance of alkyl group stabilization and the ability to form hydrogen bonds, often making them the most basic among primary, secondary, and tertiary amines in aqueous media.
Quantitative Data: Acidity and Basicity
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Diethylamine | (CH₃CH₂)₂NH | 11.09 | [1] |
| Dipropylamine | (CH₃CH₂CH₂)₂NH | 11.0 | [2][3] |
| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | 11.25 - 11.31 | [4][5][6][7] |
| This compound (Estimated) | CH₃(CH₂)₄NH(CH₂)₂CH₃ | ~11.1 - 11.3 |
Based on these data, the pKa of the conjugate acid of this compound is estimated to be in the range of 11.1 to 11.3 . This indicates that this compound is a moderately strong base, slightly stronger than ammonia (pKa of conjugate acid is 9.24).
The relationship between pKa (of the conjugate acid) and pKb is given by the equation:
pKa + pKb = 14 (at 25°C)
Therefore, the estimated pKb for this compound would be in the range of 2.7 to 2.9 .
The pKa of the amine itself (as an acid) is estimated to be around 38 , similar to other primary and secondary amines.
Experimental Protocols
To empirically determine the pKa of this compound, the following well-established methods can be employed.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter as the acid is added. The equivalence point, where the moles of acid added equal the initial moles of the amine, is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa is the pH at the half-equivalence point.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of hydrochloric acid (e.g., 0.1 M).
-
Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration (e.g., 0.05 M). Due to the limited water solubility of higher amines, a co-solvent such as methanol (B129727) or ethanol (B145695) may be necessary.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standard HCl solution in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).
-
The volume of HCl at the half-equivalence point is half the volume at the equivalence point.
-
The pKa of the conjugate acid of this compound is equal to the pH of the solution at the half-equivalence point.
-
Spectrophotometric Determination
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation and can be used for samples that are not highly soluble or are available only in small quantities.
Principle: The absorbance of a solution of the amine is measured at a series of different pH values. The pKa is determined from the change in absorbance as the molecule transitions between its protonated and deprotonated forms. This method relies on the Beer-Lambert law.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the amine (e.g., from pH 9 to 13).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
-
Spectral Measurement:
-
For each buffer solution, add a small, constant amount of the this compound stock solution.
-
Determine the UV-Vis spectrum of the amine in each buffer solution to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.
-
Measure the absorbance of each solution at this chosen wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this sigmoid curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AB is the absorbance of the basic form, and AA is the absorbance of the acidic (protonated) form.
-
Visualizations
References
- 1. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 111-92-2 CAS MSDS (Dibutylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pKa of Dibutylamine [vcalc.com]
- 7. Dibutylamine | 111-92-2 [chemicalbook.com]
In-depth Technical Guide on the Molecular Geometry and Conformation of N-propylpentanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Secondary amines are a vital class of organic compounds with wide-ranging applications in chemical synthesis, materials science, and pharmacology. Their molecular geometry and conformational preferences dictate their intermolecular interactions and, consequently, their macroscopic properties and biological activity. N-propylpentanamine (C₈H₁₉N) serves as a pertinent example of a flexible secondary amine, featuring a propyl and a pentyl group attached to a central nitrogen atom. The free rotation around its seven single bonds (excluding C-H bonds) gives rise to a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer. This guide elucidates the methodologies used to explore this conformational space and characterize the geometry of the most stable conformers.
Computational Analysis of Molecular Geometry and Conformation
Due to the complexity of experimentally characterizing every possible conformer of a flexible molecule, computational chemistry serves as an indispensable tool. Density Functional Theory (DFT) and other ab initio methods provide reliable predictions of molecular geometries and relative energies.
Theoretical Methodology
The conformational landscape of this compound can be systematically explored through a multi-step computational workflow. This process typically involves an initial conformational search using a computationally less expensive method, followed by geometry optimization and energy refinement at a higher level of theory.
A typical workflow for the conformational analysis of this compound is depicted below:
Predicted Molecular Geometry
While a dedicated computational study for this compound is not available in the literature, the geometric parameters can be reliably estimated from studies on homologous secondary amines such as dipropylamine. The nitrogen atom in secondary amines typically adopts a trigonal pyramidal geometry due to the sp³ hybridization and the presence of a lone pair of electrons.[1] The C-N-C bond angle is generally slightly smaller than the ideal tetrahedral angle of 109.5° because of the greater spatial requirement of the lone pair.[1]
The following table summarizes the predicted bond lengths, bond angles, and key dihedral angles for a representative low-energy conformer of this compound, based on DFT calculations of similar secondary amines.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Lengths | (Å) | ||||
| C(propyl) | N | 1.47 | |||
| C(pentyl) | N | 1.47 | |||
| C | C | 1.53 - 1.54 | |||
| C | H | 1.09 - 1.10 | |||
| N | H | 1.01 | |||
| Bond Angles | (°) | ||||
| C(propyl) | N | C(pentyl) | ~112 | ||
| H | N | C | ~109 | ||
| N | C | C | ~110 | ||
| C | C | C | ~109.5 | ||
| H | C | H | ~109.5 | ||
| Dihedral Angles | (°) | ||||
| C(propyl) | N | C(pentyl) | C | ~180 (anti) or ±60 (gauche) | |
| N | C | C | C | ~180 (anti) or ±60 (gauche) |
Note: These are representative values. The actual values for a specific conformer may vary. The dihedral angles, in particular, define the specific conformation of the molecule.
Experimental Determination of Molecular Geometry
The gas-phase structure of molecules can be determined with high precision using experimental techniques such as Gas Electron Diffraction (GED) and Microwave Spectroscopy.
Gas Electron Diffraction (GED)
Methodology:
Gas Electron Diffraction is a powerful technique for determining the overall geometry of molecules in the gas phase. A high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded. This pattern is dependent on the distribution of interatomic distances within the molecule.
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Bombardment: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.
-
Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.
-
Data Analysis: The total scattered intensity is a sum of the atomic and molecular scattering. The molecular scattering component, which contains the structural information, is extracted. A theoretical molecular scattering curve is calculated for a model of the molecule with adjustable geometric parameters (bond lengths, bond angles, and dihedral angles).
-
Structure Refinement: The parameters of the model are refined by a least-squares fitting procedure to achieve the best possible agreement between the theoretical and experimental molecular scattering curves. The analysis of the radial distribution function, obtained by a Fourier transform of the molecular scattering intensities, provides the final geometric parameters.
Microwave Spectroscopy
Methodology:
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, subsequently, its precise geometry can be derived. This technique is particularly sensitive to the isotopic composition of the molecule.
-
Sample Preparation: A sample of this compound is vaporized and introduced into a high-vacuum microwave spectrometer.
-
Microwave Irradiation: The gaseous sample is irradiated with microwave radiation of precisely controlled frequencies.
-
Absorption and Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. The absorption is detected, and the spectrum is recorded as a function of frequency.
-
Spectral Assignment: The observed transitions in the spectrum are assigned to specific changes in the rotational quantum numbers (J, K). For a flexible molecule like this compound, multiple conformers may be present in the gas phase, each with its own distinct rotational spectrum.
-
Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) for each conformer are determined with high precision.
-
Structure Determination: The rotational constants are related to the principal moments of inertia of the molecule. By measuring the rotational spectra of different isotopically substituted versions of this compound (e.g., containing ¹³C or ¹⁵N), a set of simultaneous equations can be solved to determine the bond lengths and bond angles of the molecule with very high accuracy (Kraitchman's equations).
Conformational Landscape of this compound
The conformational flexibility of this compound arises from the rotation around the C-N and C-C single bonds. The relative orientation of the propyl and pentyl chains with respect to each other, as well as the conformation of each alkyl chain, determines the overall shape of the molecule.
The most significant dihedral angles that define the conformation are:
-
τ₁ (C-C-N-C): Rotation around the C-N bond of the propyl group.
-
τ₂ (C-C-N-C): Rotation around the C-N bond of the pentyl group.
-
τ₃, τ₄ (N-C-C-C): Rotations within the propyl chain.
-
τ₅, τ₆, τ₇ (N-C-C-C-C): Rotations within the pentyl chain.
Each of these torsions can adopt anti (or trans, 180°) or gauche (±60°) arrangements. The lowest energy conformers are generally those that minimize steric hindrance, which typically corresponds to all-anti arrangements of the carbon backbones. However, a multitude of other stable conformers with one or more gauche arrangements lie at slightly higher energies and will be populated at room temperature.
The logical relationship for identifying and characterizing the stable conformers is outlined below:
Conclusion
The molecular geometry and conformational preferences of this compound are governed by a complex interplay of steric and electronic effects. While direct experimental data for this specific molecule is sparse, a combination of computational modeling and established experimental techniques provides a powerful approach for its structural elucidation. Computational methods, particularly DFT, are essential for mapping the potential energy surface and identifying stable conformers. The predicted geometric parameters for the most stable conformers can then be validated and refined by high-resolution gas-phase experimental techniques such as Gas Electron Diffraction and Microwave Spectroscopy. A thorough understanding of the three-dimensional structure of this compound is a fundamental prerequisite for the rational design of new molecules with desired properties in the fields of materials science and drug development.
References
An In-depth Technical Guide to the Safety and Handling of N-propylpentanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for N-propylpentanamine (CAS No. 20193-22-0). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe management of this compound. This document synthesizes available data on its properties, hazards, and handling procedures, emphasizing the importance of adherence to safety protocols in a laboratory and drug development setting.
Chemical and Physical Properties
This compound is a secondary amine with a straight-chain alkyl structure.[1] It is a colorless to pale yellow liquid at room temperature and is characterized by a distinct amine odor.[1] Its basic properties are attributed to the amine functional group, which also allows for hydrogen bonding, influencing its solubility in polar solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20193-22-0 | [1][2] |
| Molecular Formula | C₈H₁₉N | [1][2] |
| Molecular Weight | 129.24 g/mol | [1] |
| Boiling Point | 155 °C | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Distinct amine odor | [1] |
Hazard Identification and GHS Classification
Table 2: Anticipated GHS Hazard Classification for this compound (based on similar aliphatic amines)
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Note: This classification is inferred from the general hazards of aliphatic amines and should be used for guidance only. A definitive classification should be obtained from a supplier-specific Safety Data Sheet (SDS).
Safety and Handling Precautions
Safe handling of this compound requires strict adherence to laboratory safety protocols for flammable and corrosive liquids.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to ensure the appropriate level of personal protection.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| PPE Type | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene for minor splashes; thicker, long-cuffed gloves for larger quantities). | To prevent skin contact, which can cause burns and irritation.[4] |
| Body Protection | Flame-retardant lab coat or coveralls. | To protect against splashes and in case of fire.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for situations with potential for high vapor concentrations. | To prevent inhalation of irritating and potentially toxic vapors.[5] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Engineering Controls
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors, a chemical fume hood is mandatory.[4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]
Storage
Proper storage is crucial to prevent accidents and maintain the chemical's integrity.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep containers tightly closed to prevent the escape of vapors.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[6]
-
Corrosive materials should be stored in a designated corrosives cabinet.[4]
Experimental Protocols
The following are generalized experimental protocols for the safe handling of liquid amines like this compound. These should be adapted to specific experimental needs and supplemented with a thorough risk assessment.
General Handling Protocol
-
Preparation: Before starting any work, review the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition.
-
Work Area: Designate a specific area for handling, preferably within a chemical fume hood.
-
Dispensing: When transferring the liquid, use a funnel or other appropriate dispensing aid to minimize splashing. Ground containers to prevent static discharge when transferring large quantities.
-
Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Avoid open flames.
-
Waste Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste. Do not pour down the drain.
-
Decontamination: Clean any spills immediately with an appropriate absorbent material. Decontaminate the work area thoroughly after use.
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Visualized Safety Workflows
The following diagrams illustrate key safety workflows for handling this compound.
Caption: GHS Hazard Classification for this compound.
Caption: Safe Handling Workflow for this compound.
Conclusion
This compound is a valuable chemical intermediate; however, its potential hazards necessitate careful and informed handling. This guide provides a framework for its safe use in a research and development environment. It is imperative that all personnel are thoroughly trained on these procedures and have access to all necessary safety equipment. Always consult the most up-to-date Safety Data Sheet from the supplier before use.
References
An In-depth Technical Guide to the Chemical Stability and Storage of N-propylpentanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for N-propylpentanamine. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound throughout its lifecycle. This document outlines the known chemical properties, potential degradation pathways, and best practices for storage. Furthermore, it provides detailed experimental protocols for conducting stability studies to generate quantitative data.
Chemical Properties of this compound
This compound, a secondary amine, is a colorless to pale yellow liquid with a characteristic amine odor. It is flammable and its chemical structure consists of a pentyl group and a propyl group attached to a nitrogen atom.
| Property | Value |
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Distinct amine odor |
| Flammability | Flammable |
Chemical Stability and Potential Degradation Pathways
This compound is considered stable under recommended storage conditions. However, as a secondary amine, it is susceptible to degradation through various mechanisms, primarily oxidation. The lone pair of electrons on the nitrogen atom makes it nucleophilic and prone to reactions with electrophiles and oxidizing agents.
Key factors influencing the stability of this compound include:
-
Exposure to Air (Oxygen): The primary degradation pathway for secondary amines is oxidation. This can lead to the formation of a variety of degradation products, including N-oxides, nitrosamines (in the presence of nitrosating agents), and cleavage products.
-
Exposure to Light: Photochemical degradation can occur, especially in the presence of photosensitizers. This can lead to the formation of radical species and subsequent degradation products.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Presence of Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze degradation.
A potential degradation pathway for a secondary amine like this compound is illustrated in the diagram below.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:
| Parameter | Recommendation |
| Temperature | Store in a cool place. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Light | Protect from light by storing in an amber or opaque container. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass or a suitable plastic). |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and sources of ignition. |
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound, a comprehensive stability study should be conducted. This involves subjecting the compound to various stress conditions and analyzing for degradation over time.
The logical workflow for a stability study is depicted in the following diagram:
Caption: Logical workflow for a comprehensive stability study.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (see Section 4.2).
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques.
4.2.1. HPLC Method
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection may be challenging as this compound lacks a strong chromophore. Derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride) may be necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization. Mass Spectrometry (LC-MS) is highly recommended for peak identification and confirmation.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
4.2.2. GC-MS Method
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is typically used.
-
Injection: Split or splitless injection can be used depending on the concentration.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) is used to separate the analytes.
-
Detection: Mass spectrometry provides both quantification and structural information for the identification of degradation products.
-
Method Validation: The method should be validated for its intended purpose.
Long-Term and Accelerated Stability Studies
Once a validated stability-indicating method is in place, long-term and accelerated stability studies can be initiated.
Protocol:
-
Sample Preparation: Package this compound in the proposed container closure system.
-
Storage Conditions (as per ICH Q1A(R2) guidelines):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, assay of this compound, and levels of degradation products using the validated stability-indicating method.
Data Presentation
The quantitative data generated from the stability studies should be summarized in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Example of a Stability Data Summary Table for this compound at 40°C / 75% RH
| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |
| 0 | Clear, colorless liquid | 99.8 | < 0.05 | 0.15 |
| 3 | Clear, colorless liquid | 99.5 | 0.08 | 0.35 |
| 6 | Clear, slightly yellow liquid | 99.1 | 0.12 | 0.60 |
Conclusion
While this compound is a stable compound under recommended storage conditions, its secondary amine structure makes it susceptible to oxidative degradation. This technical guide provides a framework for understanding its stability profile and for establishing appropriate storage and handling procedures. For critical applications, it is imperative to conduct formal stability studies as outlined in this guide to generate specific data that can be used to establish a re-test period or shelf life. The provided experimental protocols offer a starting point for the development and validation of methods to ensure the quality and purity of this compound in research and development settings.
Methodological & Application
Application Notes and Protocols for the Synthesis of N-propylpentanamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-propylpentanamine, a secondary amine, through the robust and widely applicable method of reductive amination. Detailed experimental protocols for the reaction of pentanal with propylamine (B44156), followed by in-situ reduction of the resulting imine, are presented. This application note includes a summary of reaction parameters, expected quantitative data, and detailed characterization methods. The provided protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the efficient and reliable preparation of secondary amines.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly efficient method for the preparation of primary, secondary, and tertiary amines.[1][2] This two-step, one-pot process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[3] This methodology is favored for its operational simplicity, broad substrate scope, and the ability to avoid over-alkylation, a common side reaction in direct alkylation methods.[1] The synthesis of this compound from pentanal and propylamine serves as a representative example of the formation of a secondary amine via this powerful transformation.
Reaction Scheme
The synthesis of this compound proceeds via the reductive amination of pentanal with propylamine. The reaction involves the initial formation of an N-propylpentan-1-imine intermediate, which is subsequently reduced in situ to the desired secondary amine product.
References
Application Notes and Protocols for N-Alkylation Reactions Using N-Propylpentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a cornerstone of organic synthesis, pivotal in the construction of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and protocols for the N-alkylation of N-propylpentanamine, a secondary amine, to form various tertiary amines. While specific quantitative data for the N-alkylation of this compound is not extensively available in published literature, the protocols provided herein are based on well-established and widely applicable methodologies for the N-alkylation of secondary amines. The included data tables feature representative examples from analogous reactions to provide guidance on expected outcomes.
Three primary strategies for the N-alkylation of this compound are covered:
-
Direct Alkylation with Alkyl Halides: A classical S(_N)2 reaction where this compound acts as a nucleophile, attacking an alkyl halide.
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an iminium ion from an aldehyde or ketone, followed by in-situ reduction.
-
N-Alkylation with Alcohols: A green chemistry approach utilizing alcohols as alkylating agents, often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metals.
I. Direct N-Alkylation with Alkyl Halides
Direct alkylation of secondary amines with alkyl halides is a fundamental method for the synthesis of tertiary amines. The reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Standard laboratory glassware and stirring apparatus
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the amine in the chosen anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of amine).
-
Add the base (1.5 eq. of DIPEA or 2.0 eq. of K₂CO₃).
-
Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition.
-
Stir the reaction mixture at room temperature or elevate the temperature as required (e.g., 40-60 °C) to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter off any solid precipitates (e.g., potassium salts).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Data Presentation
The following table presents representative data for the N-alkylation of secondary amines with alkyl halides, which can serve as a reference for reactions with this compound.
| Entry | Secondary Amine | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dibenzylamine | Benzyl bromide | DIPEA | Acetonitrile | RT | 2 | 95 |
| 2 | Piperidine | Ethyl bromide | K₂CO₃ | DMF | 60 | 4 | 88 |
| 3 | Morpholine | Methyl iodide | DIPEA | THF | RT | 3 | 92 |
| 4 | Pyrrolidine | n-Butyl bromide | K₂CO₃ | Acetonitrile | 50 | 6 | 85 |
Logical Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of this compound.
II. Reductive Amination
Reductive amination is a highly efficient and versatile method for preparing tertiary amines from secondary amines and carbonyl compounds (aldehydes or ketones). The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[1] This one-pot procedure is widely used due to its high selectivity and broad substrate scope.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone (e.g., propanal, benzaldehyde, acetone)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., DCM).
-
If the carbonyl compound is less reactive, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (1.5 eq. of NaBH(OAc)₃ or NaBH₃CN) portion-wise to the stirred solution. The addition may be exothermic.
-
Continue stirring the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.
Data Presentation
The following table provides representative data for the reductive amination of secondary amines, which can be used as a guide for reactions with this compound.
| Entry | Secondary Amine | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dibenzylamine | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 | 91 |
| 2 | Pyrrolidine | Cyclohexanone | NaBH₃CN | Methanol | RT | 6 | 89 |
| 3 | Morpholine | Acetone | NaBH(OAc)₃ | DCM | RT | 3 | 94 |
| 4 | Piperidine | Propanal | NaBH₃CN | Methanol | RT | 5 | 87 |
Signaling Pathway for Reductive Amination
Caption: Reaction pathway for reductive amination.
III. N-Alkylation with Alcohols
The N-alkylation of amines with alcohols is an environmentally friendly alternative to using alkyl halides, as the only byproduct is water. This transformation is typically catalyzed by transition metal complexes (e.g., based on Ruthenium, Iridium, or Cobalt) and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[2][3] The catalyst temporarily oxidizes the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine, with the catalyst returning the "borrowed" hydrogen in the final reduction step.
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, ethanol, 1-butanol)
-
Transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, or a commercially available catalyst)
-
Base (e.g., Potassium tert-butoxide (KOtBu), Potassium hydroxide (B78521) (KOH))
-
Anhydrous, high-boiling solvent (e.g., Toluene, Xylene)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the transition metal catalyst (e.g., 1-2 mol%).
-
Add the base (e.g., 0.5-1.0 eq. of KOtBu or KOH).
-
Evacuate and backfill the tube with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent (e.g., toluene), this compound (1.0 eq.), and the alcohol (1.2-1.5 eq.).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the required temperature (typically 100-140 °C).
-
Stir the reaction for the specified time, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table shows representative data for the transition-metal-catalyzed N-alkylation of amines with alcohols.
| Entry | Amine | Alcohol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzyl alcohol | Co(II)-complex (1) | KOtBu | Toluene | 110 | 6 | 98[3] |
| 2 | Benzylamine | Ethanol | Ru(II)-complex (1) | K₂CO₃ | Toluene | 120 | 24 | 85 |
| 3 | Morpholine | 1-Butanol | Ir(III)-complex (2) | KOH | Xylene | 130 | 18 | 91 |
| 4 | Aniline | 1-Propanol | Mn-pincer complex (3) | KOtBu | Toluene | 100 | 12 | 88 |
"Borrowing Hydrogen" Mechanism Diagram
Caption: The "Borrowing Hydrogen" catalytic cycle.
Conclusion
The N-alkylation of this compound can be effectively achieved through several established synthetic routes. The choice of method—direct alkylation with alkyl halides, reductive amination, or N-alkylation with alcohols—will depend on the specific requirements of the synthesis, including the nature of the desired product, functional group tolerance, and considerations for green chemistry. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers to successfully perform N-alkylation reactions with this compound and related secondary amines. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific substrate combination.
References
Application Notes and Protocols for the Acylation of N-propylpentanamine
For Researchers, Scientists, and Drug Development Professionals
Document ID: ANP-2025-12-15-01
Version: 1.0
Topic: Acylation of N-propylpentanamine to form N-propyl-N-pentylamides.
Abstract
This document provides detailed application notes and standardized protocols for the synthesis of N-propyl-N-pentylamides through the acylation of the secondary amine, this compound. The protocols described herein cover two primary acylation methods: reaction with acyl chlorides and reaction with acid anhydrides. These methods are fundamental in organic synthesis for the formation of stable amide bonds, which are prevalent in a vast array of biologically active molecules and pharmaceutical compounds. This guide includes step-by-step experimental procedures, quantitative data presented in tabular format for ease of comparison, and detailed purification and characterization methods. Additionally, diagrams illustrating the chemical transformations and experimental workflows are provided to ensure clarity and reproducibility.
Introduction
The acylation of secondary amines is a robust and widely employed chemical transformation for the synthesis of tertiary amides. The resulting N,N-disubstituted amides are key structural motifs in many pharmaceuticals, agrochemicals, and specialty polymers. This compound, a secondary amine, can be readily acylated to yield N-propyl-N-pentylamides. The choice of acylating agent, such as an acyl chloride or an acid anhydride (B1165640), influences the reaction conditions and work-up procedures. Acyl chlorides are generally more reactive than their corresponding anhydrides, often leading to faster reaction times and higher yields, though they can be more sensitive to moisture.[] The reaction with both types of acylating agents typically proceeds via a nucleophilic acyl substitution mechanism.[2]
This document outlines two reliable and reproducible protocols for the acylation of this compound, providing researchers with the necessary information to synthesize the target amides efficiently and in high purity.
Data Presentation
The following tables summarize representative quantitative data for the acylation of secondary amines, which can be extrapolated for the acylation of this compound. The data is based on established literature procedures for structurally similar amines.
Table 1: Representative Data for Acylation of Secondary Amines with Acyl Chlorides
| Acylating Agent | Secondary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acetyl chloride | Diethylamine | Pyridine (B92270) | DCM | 2 | 0 to RT | >90 | [3] |
| Propanoyl chloride | Dipropylamine | Triethylamine (B128534) | THF | 3 | 0 to RT | 85-95 | General Protocol |
| Benzoyl chloride | Dibutylamine | 10% aq. NaOH | Dichloromethane (B109758) | 1 | RT | >90 | Schotten-Baumann |
Table 2: Representative Data for Acylation of Secondary Amines with Acid Anhydrides
| Acylating Agent | Secondary Amine | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acetic anhydride | Diethylamine | None | Neat | 1 | 100 | >95 | General Protocol |
| Acetic anhydride | Morpholine | Pyridine | Toluene | 4 | Reflux | 90 | [4] |
| Propionic anhydride | Piperidine | DMAP (cat.) | Dichloromethane | 6 | RT | 88 | General Protocol |
Experimental Protocols
Protocol 1: Acylation of this compound with an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the synthesis of N-propyl-N-pentylpentanamide using pentanoyl chloride as the acylating agent under biphasic Schotten-Baumann conditions.
Materials and Reagents:
-
This compound
-
Pentanoyl chloride
-
Dichloromethane (DCM)
-
10% Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for filtration and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (DCM, approximately 5-10 mL per mmol of amine).
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add pentanoyl chloride (1.05-1.1 eq.) dropwise to the vigorously stirred mixture over 10-15 minutes. The reaction can be exothermic.[]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane (B92381):ethyl acetate (B1210297), 4:1). The starting amine should be consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-propyl-N-pentylpentanamide.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure amide.
Characterization of a Representative Product (N-propyl-N-pentylacetamide):
-
¹H NMR (CDCl₃): δ 3.35-3.25 (m, 4H), 2.10 (s, 3H), 1.60-1.45 (m, 4H), 1.35-1.25 (m, 4H), 0.95-0.85 (m, 6H).
-
¹³C NMR (CDCl₃): δ 170.5, 48.0, 46.5, 30.0, 28.5, 22.5, 21.0, 20.5, 14.0, 11.5.
-
IR (neat): ν_max 2960, 2870, 1645 (C=O), 1460 cm⁻¹.
Protocol 2: Acylation of this compound with an Acid Anhydride
This protocol describes the synthesis of N-propyl-N-pentylacetamide using acetic anhydride.
Materials and Reagents:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine (optional, as a base)
-
Dichloromethane (DCM) or neat conditions
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.) and acetic anhydride (1.2-1.5 eq.). The reaction can be run neat or in a solvent like dichloromethane. If a base is used, add pyridine or triethylamine (1.2 eq.).
-
Reaction: Heat the reaction mixture to a gentle reflux (if in a solvent) or to 80-100 °C (if neat) and maintain this temperature for 2-6 hours. The reaction of amines with acetic anhydride is generally less vigorous than with acyl chlorides.[]
-
Monitoring: Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 4:1) until the starting amine is consumed.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct. Continue adding the basic solution until effervescence ceases.
-
Work-up:
-
If the reaction was run in a solvent, transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated NaHCO₃ solution and brine.
-
If the reaction was run neat, add DCM or ethyl acetate to extract the product and then proceed with the washes as described above.
-
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude N-propyl-N-pentylacetamide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Mandatory Visualizations
Caption: Chemical transformation in the acylation of this compound.
Caption: Generalized experimental workflow for amide synthesis.
References
Application Notes and Protocols: N-Propylpentanamine as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of N-propylpentanamine as a precursor in the synthesis of pharmaceutical compounds. While direct utilization in marketed drugs is not widely documented, its chemical properties as a secondary amine make it a valuable building block for creating diverse molecular architectures with potential therapeutic activities. This document outlines key synthetic strategies, provides detailed experimental protocols for analogous compounds, and presents relevant data for research and development.
Introduction: The Role of Secondary Amines in Medicinal Chemistry
Secondary amines, such as this compound, are prevalent structural motifs in a vast array of biologically active molecules. The nitrogen atom's nucleophilicity and ability to form hydrogen bonds are crucial for molecular interactions with biological targets. This compound can serve as a key intermediate in the synthesis of amides and more complex amines, classes of compounds with a rich history in drug discovery.
Key Synthetic Applications
Synthesis of N-Substituted Amides
The most direct application of this compound in pharmaceutical synthesis is the formation of N-substituted amides. Amide bonds are fundamental in peptide and protein structures and are present in numerous drug molecules. This compound can be acylated with various carboxylic acid derivatives to yield N-propylpentanamides. A notable area of investigation for structurally related amides is in the development of derivatives of valproic acid, an established antiepileptic drug, to enhance potency and reduce side effects.[1]
A key example of a structurally related compound with demonstrated biological activity is N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid with anti-proliferative activity against various cancer cell lines.[2][3] While the documented synthesis of this specific molecule may not start from this compound, the formation of the amide bond is a reaction type for which this compound is well-suited.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H19N | [4] |
| Molecular Weight | 129.24 g/mol | [4] |
| IUPAC Name | N-propylpentan-1-amine | [4] |
| Boiling Point | 155-157 °C | PubChem |
| Density | 0.767 g/mL | PubChem |
Reductive Amination for the Synthesis of Complex Amines
Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds and is responsible for the synthesis of a significant portion of amine-containing pharmaceuticals.[5][6] This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced to the corresponding amine. This compound, as a secondary amine, can react with aldehydes and ketones to produce tertiary amines, thereby increasing molecular complexity and providing access to a wider range of chemical space for drug discovery.
Experimental Protocols
The following protocols are illustrative of the types of reactions in which this compound could be employed as a precursor.
Protocol 1: Synthesis of N-Propyl-N-pentyl-2-propylpentanamide (An illustrative Valproic Acid Amide Derivative)
This protocol describes a general method for the synthesis of an N,N-disubstituted amide analogous to known bioactive valproic acid derivatives.
Reaction Scheme:
Materials:
-
Valproyl chloride
-
This compound
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of valproyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-propyl-N-pentyl-2-propylpentanamide.
Table 2: Hypothetical Characterization Data for N-Propyl-N-pentyl-2-propylpentanamide
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C16H33NO |
| Molecular Weight | 255.44 g/mol |
| 1H NMR | Peaks corresponding to propyl and pentyl groups |
| Mass Spectrometry (ESI+) | [M+H]+ at m/z 256.26 |
Protocol 2: Reductive Amination Synthesis of a Tertiary Amine
This protocol outlines a general procedure for the synthesis of a tertiary amine using this compound and a model aldehyde.
Reaction Scheme:
Materials:
-
This compound
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Workflow for N-Substituted Amide
Caption: Workflow for the synthesis of an N-substituted amide.
Reductive Amination Workflow
Caption: Workflow for reductive amination.
Potential Signaling Pathway Inhibition by Valproic Acid Derivatives
References
- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Propyl-1-pentanamine | C8H19N | CID 47475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of N-propylpentanamine in the Synthesis of Functionalized Materials
For: Researchers, scientists, and drug development professionals.
Introduction
N-propylpentanamine, a secondary amine, is a versatile chemical building block with potential applications in the synthesis of a variety of functionalized materials. Its molecular structure, featuring a secondary amine group and alkyl chains of different lengths, allows it to play several roles in material synthesis, including as a capping agent for nanoparticles and as a component in polymer synthesis. These functionalized materials are of significant interest in fields ranging from drug delivery and bioimaging to catalysis and advanced coatings.
This document provides detailed application notes and experimental protocols for the use of this compound and analogous secondary amines in the synthesis of functionalized materials. Due to the limited specific literature on this compound, the protocols provided are based on established methodologies for structurally similar long-chain secondary amines and are intended to be adaptable for this compound.
Section 1: this compound as a Capping Agent in Nanoparticle Synthesis
Application Note
Secondary amines, such as this compound, can function as effective capping agents in the synthesis of nanoparticles, including metal, metal oxide, and quantum dot nanoparticles. The lone pair of electrons on the nitrogen atom can coordinate to the surface of the growing nanoparticle, while the propyl and pentyl chains provide a steric barrier. This steric hindrance prevents nanoparticle aggregation, thereby controlling their size and ensuring their colloidal stability in non-polar solvents. The use of this compound as a capping agent can yield nanoparticles with a hydrophobic surface, making them dispersible in organic media and suitable for applications requiring integration into non-aqueous environments or lipid-based formulations.
The choice of the secondary amine capping agent can influence the final size, shape, and surface properties of the nanoparticles. While primary amines are commonly used, secondary amines like this compound may offer a different steric profile, potentially leading to different nanoparticle morphologies and reactivity.
Experimental Protocol: Synthesis of Amine-Capped Silver Nanoparticles (Analogous System)
This protocol describes a general method for the synthesis of silver nanoparticles using a secondary amine as a capping agent, adapted from procedures using other alkylamines.[1] This method can be tailored for use with this compound.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound (or analogous secondary amine, e.g., octylamine)
-
Toluene (B28343) or Benzene (solvent)
-
Deionized water
-
Ethanol (B145695) (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Heating mantle
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Precursor Solution:
-
In a 100 mL three-neck round-bottom flask equipped with a condenser and magnetic stir bar, dissolve a specific amount of silver nitrate in deionized water to prepare a stock solution (e.g., 10 mM).
-
Separately, prepare a solution of this compound in toluene (e.g., 0.1 M).
-
-
Reaction Setup:
-
Add a specific volume of the this compound solution to the reaction flask.
-
Heat the solution to the desired reaction temperature (e.g., 100°C) under constant stirring.
-
-
Nanoparticle Synthesis:
-
Once the temperature has stabilized, inject a specific volume of the aqueous silver nitrate solution into the hot amine solution under vigorous stirring.
-
The this compound acts as both a reducing agent and a capping agent.
-
The reaction progress can be monitored by the color change of the solution, which will typically turn from colorless to yellow and then to a brownish-red, indicating the formation of silver nanoparticles.[1]
-
Allow the reaction to proceed for a set amount of time (e.g., 1-3 hours) to ensure complete formation and stabilization of the nanoparticles.
-
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Add an excess of ethanol to the solution to precipitate the nanoparticles.
-
Centrifuge the mixture (e.g., at 8000 rpm for 15 minutes) to collect the nanoparticle pellet.
-
Discard the supernatant and re-disperse the nanoparticles in a small amount of toluene.
-
Repeat the washing step with ethanol two more times to remove any unreacted precursors and excess amine.
-
-
Characterization:
-
Disperse the purified nanoparticles in a suitable solvent (e.g., toluene).
-
Characterize the optical properties of the nanoparticles using UV-Vis spectroscopy. A characteristic surface plasmon resonance peak for silver nanoparticles is expected between 400-450 nm.
-
Determine the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Data Presentation
The following table summarizes representative data from analogous systems using secondary amines as capping agents for nanoparticle synthesis. This data can be used as a starting point for optimizing the synthesis with this compound.
| Metal Precursor | Amine Capping Agent | Solvent | Reaction Temp. (°C) | Particle Size (nm) | Morphology |
| AgNO₃ | Di-isopropylamine | Toluene | 80 | 26-35 | Spherical |
| AgN(SiMe₃)₂ | Hexamethyldisilazane | Hexane (B92381) | 60 | 14-86 | Spherical |
| PbCl₂ | Oleylamine | 1-Octadecene | 120-180 | 2.6-14.0 | Spherical/Cubic |
| AuCl₃ | Didecylamine | Toluene | 60 | ~2 | Crystalline |
Note: The data presented is from analogous systems and may vary when using this compound.
Visualization
Caption: Workflow for the synthesis of nanoparticles using this compound.
Section 2: this compound in Polymer Synthesis
Application Note
Secondary amines can participate in various polymerization reactions, acting as initiators, monomers, or chain transfer agents. This compound, with its secondary amine functionality, can potentially be used in several polymerization schemes.
-
Initiator for Ring-Opening Polymerization (ROP): Secondary amines can initiate the ring-opening polymerization of certain cyclic monomers, such as N-carboxyanhydrides (NCAs) to form polypeptides.[2] The initiation mechanism can depend on the nucleophilicity versus the basicity of the secondary amine.[2] this compound could potentially initiate such polymerizations, leading to polymers with an N-propylpentyl end-group.
-
Monomer in Step-Growth Polymerization: While less common for simple secondary amines, if appropriately functionalized, this compound could be incorporated as a monomer in step-growth polymerizations, for instance, in the synthesis of polyamines or other nitrogen-containing polymers.
-
Chain Transfer Agent: In radical polymerizations, molecules with abstractable hydrogen atoms can act as chain transfer agents, which help in controlling the molecular weight of the resulting polymer.[3] The hydrogen atom on the nitrogen of this compound could potentially be abstracted by a growing polymer radical, terminating that chain and initiating a new one.
Experimental Protocol: Ring-Opening Polymerization of an N-Carboxyanhydride (NCA) Initiated by a Secondary Amine (Analogous System)
This protocol provides a general procedure for the ring-opening polymerization of an NCA monomer using a secondary amine initiator, which can be adapted for this compound.[2]
Materials:
-
α-Amino acid N-carboxyanhydride (NCA) monomer (e.g., γ-benzyl-L-glutamate NCA)
-
This compound (or analogous secondary amine initiator)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable anhydrous solvent
-
Anhydrous diethyl ether or hexane (for precipitation)
-
Nitrogen or Argon gas supply
Equipment:
-
Glovebox or Schlenk line for inert atmosphere operations
-
Reaction flask with a magnetic stir bar
-
Syringes for liquid transfer
-
Centrifuge or filtration setup
-
Gel Permeation Chromatography (GPC) for molecular weight analysis
-
NMR spectrometer for structural characterization
Procedure:
-
Monomer and Initiator Preparation:
-
The NCA monomer must be purified (e.g., by recrystallization) to remove any impurities that could affect the polymerization.
-
The this compound initiator should be dried and distilled before use.
-
Prepare a stock solution of the initiator in the anhydrous solvent.
-
-
Polymerization:
-
In a glovebox or under an inert atmosphere, add the purified NCA monomer to a dry reaction flask.
-
Dissolve the monomer in the anhydrous solvent.
-
Calculate the required amount of the initiator stock solution to achieve the desired monomer-to-initiator ratio (M/I), which will determine the target degree of polymerization.
-
Add the initiator solution to the monomer solution via syringe while stirring.
-
Allow the polymerization to proceed at a specific temperature (e.g., room temperature) for a predetermined time (e.g., 24-72 hours). The reaction progress can be monitored by FTIR by observing the disappearance of the NCA anhydride (B1165640) peaks.
-
-
Polymer Isolation:
-
Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a non-solvent such as diethyl ether or hexane.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum.
-
-
Characterization:
-
Determine the molecular weight (Mn), number-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the structure of the polymer and the presence of the end-group derived from the initiator using NMR spectroscopy.
-
Data Presentation
The following table provides representative data for the ring-opening polymerization of NCAs using amine initiators. This data illustrates the level of control that can be achieved over the polymer's molecular weight.
| NCA Monomer | Initiator | M/I Ratio | Reaction Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| γ-benzyl-L-glutamate | n-Hexylamine | 50 | 48 | 10,500 | 1.15 |
| γ-benzyl-L-glutamate | n-Hexylamine | 100 | 72 | 21,000 | 1.20 |
| L-Leucine | Di-n-propylamine | 25 | 24 | 3,200 | 1.35 |
| L-Leucine | Di-n-propylamine | 50 | 48 | 6,500 | 1.40 |
Note: The data is representative and the actual results with this compound may differ.
Visualization
Caption: Ring-opening polymerization initiated by this compound.
Conclusion
This compound holds promise as a valuable reagent in the synthesis of functionalized materials. Its role as a capping agent can be exploited to produce stable, well-defined nanoparticles with hydrophobic surfaces. Furthermore, its secondary amine functionality opens up possibilities for its use in various polymerization reactions to create polymers with specific end-groups or to control polymer molecular weight. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to begin exploring the specific applications of this compound in their own material synthesis endeavors. Further research is warranted to fully elucidate the specific advantages and unique properties that this compound can impart to functionalized materials.
References
Application Note and Protocol for the Synthesis of N-propyl-N-pentylacetamide
Abstract
This document provides a detailed protocol for the synthesis of N-propyl-N-pentylacetamide, a tertiary amide. The synthesis is achieved through the acylation of the secondary amine, N-propyl-1-pentanamine, with acetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2][3] This protocol is intended for researchers and professionals in the fields of chemistry and drug development.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry.[1] Tertiary amides, such as N-propyl-N-pentylacetamide, are synthesized by reacting a secondary amine with an acylating agent.[2][4] This application note details the synthesis of N-propyl-N-pentylacetamide from N-propyl-1-pentanamine and acetyl chloride. The reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.[2][3] A non-nucleophilic base is typically added to scavenge the hydrogen chloride byproduct.[5][6][7]
Reaction Scheme
The overall reaction for the synthesis of N-propyl-N-pentylacetamide is as follows:
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| N-propyl-1-pentanamine | C8H19N | 129.24 | 1.0 eq |
| Acetyl chloride | C2H3ClO | 78.50 | 1.1 eq |
| Triethylamine (B128534) (TEA) | C6H15N | 101.19 | 1.2 eq |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous |
| Saturated aq. NaHCO3 | NaHCO3 | 84.01 | - |
| Brine | NaCl | 58.44 | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | - |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
3.3. Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-propyl-1-pentanamine (1.0 eq) and anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-propyl-N-pentylacetamide.
-
If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.
-
Safety Precautions
-
Acetyl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.
-
Triethylamine is a corrosive and flammable liquid.
-
The reaction is exothermic and should be cooled appropriately.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of N-propyl-N-pentylacetamide.
Discussion
The synthesis of N-propyl-N-pentylacetamide via the acylation of N-propyl-1-pentanamine with acetyl chloride is a robust and efficient method for producing tertiary amides.[2][8] The use of a base like triethylamine is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][7] The reaction is typically rapid and exothermic, necessitating cooling to control the reaction rate and minimize side reactions.[]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution with N-Propylpentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propylpentanamine, a secondary amine, serves as a versatile nucleophile in a variety of organic reactions, most notably in nucleophilic substitution reactions. Its utility is significant in the synthesis of more complex molecules, making it a valuable building block in pharmaceutical and agrochemical research. The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electron-deficient centers to form new carbon-nitrogen bonds.[1] This document provides detailed experimental protocols for a representative nucleophilic substitution reaction involving this compound, specifically its N-alkylation to form a tertiary amine.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 20193-22-0 | [1][2] |
| Molecular Formula | C8H19N | [2][3] |
| Molecular Weight | 129.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Distinct amine odor | [1] |
| Boiling Point | Moderate | [1] |
| Solubility | Soluble in polar solvents like water | [1] |
Safety Precautions
This compound may cause irritation to the skin, eyes, and respiratory tract.[1] It is also flammable.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]
Experimental Protocol: N-Alkylation of this compound
This protocol details the synthesis of N-ethyl-N-propylpentanamine via a bimolecular nucleophilic substitution (SN2) reaction between this compound and an alkyl halide.
Reaction: this compound + Ethyl Bromide → N-Ethyl-N-propylpentanamine
Materials and Reagents:
-
This compound
-
Ethyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), sodium bicarbonate (1.5 eq), and acetonitrile (50 mL).
-
Addition of Electrophile: While stirring, add ethyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Monitoring (TLC):
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Periodically, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material (this compound).
-
Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid sodium bicarbonate and wash it with a small amount of acetonitrile.
-
Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-ethyl-N-propylpentanamine.
-
-
Characterization:
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table presents representative yields for the N-alkylation of a secondary amine with various alkyl halides, demonstrating the versatility of this nucleophilic substitution reaction. While the specific data is for a related secondary amine, similar trends would be expected for this compound.
| Entry | Secondary Amine | Alkyl Halide | Product | Yield (%) |
| 1 | Dibutylamine | Benzyl Bromide | N-Benzyl-N,N-dibutylamine | 92 |
| 2 | Dibutylamine | Ethyl Bromide | N-Ethyl-N,N-dibutylamine | 85 |
| 3 | Dibutylamine | n-Butyl Bromide | N,N,N-Tributylamine | 88 |
| 4 | Dibutylamine | Allyl Bromide | N-Allyl-N,N-dibutylamine | 90 |
Data adapted from a study on aqueous-mediated N-alkylation of amines.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-ethyl-N-propylpentanamine.
Caption: General experimental workflow.
Signaling Pathway: SN2 Reaction Mechanism
The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[7]
Caption: SN2 reaction mechanism.
References
- 1. CAS 20193-22-0: N-Propyl-1-pentanamine | CymitQuimica [cymitquimica.com]
- 2. N-Propyl-1-pentanamine | C8H19N | CID 47475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: N-propylpentanamine as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propylpentanamine is a secondary amine with the molecular formula C₈H₁₉N. While it is utilized as a building block in complex organic synthesis, a comprehensive literature search did not yield specific examples of this compound being employed as a catalyst in organic reactions. However, simple secondary amines are known to function as basic organocatalysts in a variety of transformations, most notably in condensation reactions such as the Knoevenagel condensation. The lone pair of electrons on the nitrogen atom allows it to act as a Brønsted base, deprotonating acidic methylene (B1212753) compounds, or as a nucleophile to form reactive intermediates.
This document provides a representative application note and a detailed protocol for a Knoevenagel condensation, a reaction where a simple secondary amine like this compound could hypothetically be employed as a catalyst. The provided data and protocols are based on well-established procedures for similar reactions catalyzed by other simple secondary amines, such as pyrrolidine (B122466) or piperidine, and should be considered as a general guideline for exploring the catalytic potential of this compound.
Principle of Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base, often a primary, secondary, or tertiary amine.
The catalytic cycle, when a secondary amine is used, is generally believed to proceed through two possible pathways:
-
Enolate Pathway: The amine acts as a Brønsted base, deprotonating the active methylene compound to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent protonation and elimination of water yield the final product.
-
Iminium Pathway: The secondary amine first reacts with the carbonyl compound to form a reactive iminium ion. This iminium ion is more electrophilic than the original carbonyl compound and readily reacts with the enolate of the active methylene compound. Elimination of the amine catalyst and water then affords the product.
Representative Application: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
This section details a hypothetical application of a simple secondary amine catalyst, such as this compound, in the Knoevenagel condensation between benzaldehyde and malononitrile to produce 2-benzylidenemalononitrile. This reaction is a classic example of carbon-carbon bond formation and is widely used in the synthesis of various fine chemicals and pharmaceutical intermediates.
Quantitative Data Summary
The following table summarizes representative data for the Knoevenagel condensation catalyzed by simple secondary amines. These values are illustrative and would require experimental verification for this compound.
| Entry | Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Pyrrolidine (10) | Ethanol (B145695) | RT | 1 | >95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine (10) | Toluene | 80 | 2 | 92 |
| 3 | Benzaldehyde | Ethyl Cyanoacetate | Diethylamine (15) | THF | RT | 4 | 88 |
| 4 | Cinnamaldehyde | Malononitrile | Pyrrolidine (10) | Methanol | RT | 1.5 | 94 |
Note: Data is compiled from general literature on Knoevenagel condensations and is not specific to this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the Knoevenagel condensation that can be adapted for use with this compound as the catalyst.
Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile
Materials:
-
Benzaldehyde (freshly distilled)
-
Malononitrile
-
This compound (or other secondary amine catalyst)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add malononitrile (1.0 eq) and anhydrous ethanol (20 mL). Stir the mixture at room temperature until the malononitrile is completely dissolved.
-
Addition of Reactants: Add benzaldehyde (1.0 eq) to the solution.
-
Catalyst Addition: Add this compound (0.1 eq, 10 mol%) to the reaction mixture dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 4:1). The reaction is typically complete within 1-2 hours, often indicated by the formation of a precipitate (the product).
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
If no precipitate forms, quench the reaction by adding 1 M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-benzylidenemalononitrile as a white solid.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Visualizations
The following diagrams illustrate the proposed catalytic cycle for the Knoevenagel condensation and a general experimental workflow.
Caption: Proposed mechanism for a secondary amine-catalyzed Knoevenagel condensation.
Caption: General experimental workflow for the Knoevenagel condensation.
Conclusion
While direct evidence for the catalytic use of this compound is currently unavailable in the scientific literature, its structural similarity to other effective secondary amine catalysts suggests its potential utility in reactions such as the Knoevenagel condensation. The provided application note and protocol serve as a foundational guide for researchers interested in exploring this possibility. Experimental validation is necessary to determine the efficacy, optimal conditions, and substrate scope for this compound as an organocatalyst. Further research in this area could expand the toolbox of simple, inexpensive, and readily available amine catalysts for organic synthesis.
References
Application Notes and Protocols for the Derivatization of N-propylpentanamine for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the chemical derivatization of the secondary amine, N-propylpentanamine, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of many amines, including this compound, can lead to poor chromatographic peak shape, tailing, and low sensitivity. Derivatization is a crucial sample preparation step to improve the gas chromatographic behavior and enhance the mass spectrometric detection of these compounds. This note focuses on two primary derivatization techniques: acylation and silylation. Detailed experimental protocols for common derivatizing reagents are provided, along with a comparative summary of their performance characteristics.
Introduction
This compound is a secondary amine that may be of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and sensitive quantification by GC-MS is often required for purity assessment, metabolite identification, and pharmacokinetic studies. Direct analysis of underivatized this compound can be challenging due to its polarity, which can cause interactions with the GC column, leading to poor peak symmetry and reduced sensitivity.
Derivatization converts the polar N-H group into a less polar, more volatile moiety, thereby improving chromatographic performance. The two most common derivatization strategies for amines are:
-
Acylation: This method involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or acyl halide, to form a stable amide derivative. Fluorinated acylating reagents are particularly popular as they introduce electron-capturing groups, which can significantly enhance sensitivity when using an electron capture detector (ECD) and can produce characteristic mass spectra.
-
Silylation: This technique replaces the active hydrogen on the nitrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylated derivatives are generally more volatile and thermally stable.
This application note provides detailed protocols for the derivatization of this compound using common acylating and silylating agents and presents a summary of expected analytical performance.
Experimental Protocols
2.1. General Precautions
-
All derivatization reactions should be performed in a well-ventilated fume hood.
-
Derivatizing reagents are often sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.
2.2. Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of the trifluoroacetamide (B147638) derivative of this compound.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or ethyl acetate)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate (B1210297), acetonitrile, or dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
GC vials with caps
Protocol:
-
Pipette 100 µL of the this compound standard solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of inert gas.
-
Add 100 µL of anhydrous solvent to the vial.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Dilute with additional solvent if necessary to bring the concentration within the calibration range of the instrument.
2.3. Acylation with Pentafluoropropionic Anhydride (PFPA)
This protocol outlines the formation of the pentafluoropropionamide (B1346557) derivative. PFPA derivatives often exhibit excellent chromatographic properties and high sensitivity.[1][2]
Materials:
-
This compound standard solution
-
Pentafluoropropionic anhydride (PFPA)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Inert gas
-
GC vials with caps
Protocol:
-
Pipette 100 µL of the this compound standard solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of inert gas.
-
Add 100 µL of anhydrous ethyl acetate to the vial.
-
Add 50 µL of PFPA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 65°C for 30 minutes.[2]
-
Cool the vial to room temperature.
-
The sample is ready for GC-MS analysis.
2.4. Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol describes the formation of the trimethylsilyl (TMS) derivative. MSTFA is a powerful silylating agent that reacts with a wide range of functional groups.
Materials:
-
This compound standard solution
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Inert gas
-
GC vials with caps
Protocol:
-
Pipette 100 µL of the this compound standard solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of inert gas. This step is critical as silylating reagents are highly reactive with water.
-
Add 100 µL of anhydrous solvent.
-
Add 50 µL of MSTFA. For enhanced reactivity, 1% trimethylchlorosilane (TMCS) can be added to the MSTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is ready for GC-MS analysis.
Data Presentation
The following table summarizes typical quantitative data for the GC-MS analysis of secondary amines after derivatization. While specific data for this compound is not extensively published, the provided values for structurally similar secondary amines offer a reasonable expectation of performance.
| Derivatization Reagent | Derivative | Typical LOD (ng/mL) | Typical LOQ (ng/mL) | Key Advantages | Key Disadvantages |
| TFAA | Trifluoroacetamide | 0.1 - 10 | 0.3 - 30 | Highly volatile derivatives, good for ECD and MS detection. | Reagent and byproducts can be corrosive to the GC column. |
| PFPA | Pentafluoropropionamide | 0.05 - 5 | 0.15 - 15 | Excellent volatility and sensitivity, stable derivatives.[1][2] | Higher cost compared to TFAA. |
| HFBA | Heptafluorobutyramide | 0.01 - 1 | 0.03 - 3 | Very high sensitivity with ECD, produces characteristic mass spectra. | Similar to other fluorinated anhydrides, can be harsh on columns. |
| MSTFA | Trimethylsilyl (TMS) | 1 - 50 | 3 - 150 | Versatile reagent, clean reaction byproducts. | Derivatives can be sensitive to moisture. |
| BSTFA | Trimethylsilyl (TMS) | 1 - 50 | 3 - 150 | Similar to MSTFA, widely used. | Moisture sensitivity of derivatives. |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on published data for various secondary amines and may vary depending on the specific instrumentation and analytical conditions used.[3][4][5]
Visualization
The following diagrams illustrate the derivatization workflow and the chemical reactions involved.
Caption: Experimental workflow for the derivatization of this compound.
Caption: General chemical reactions for acylation and silylation.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized secondary amines. Optimization will be required for specific instrumentation and applications.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[3]
-
Injection Mode: Splitless
-
Injector Temperature: 250 - 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min[3]
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 1-2 minutes
-
Ramp: 10-20°C/min to 280-300°C
-
Final hold: 5-10 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (e.g., m/z 40-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions of the derivatized analyte.
Conclusion
Derivatization of this compound by either acylation or silylation is an effective strategy to improve its analysis by GC-MS. Acylation with fluorinated anhydrides such as TFAA and PFPA generally offers higher sensitivity and produces stable derivatives with characteristic mass spectra. Silylation with reagents like MSTFA is also a robust method, particularly when dealing with multiple functional groups in a molecule. The choice of the optimal derivatization reagent will depend on the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation. The protocols and data presented in this application note provide a solid foundation for the development and validation of a reliable GC-MS method for the analysis of this compound.
References
- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-propylpentanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-propylpentanamine, with a focus on addressing the common issue of over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound while minimizing over-alkylation?
A1: Reductive amination is the preferred method for synthesizing this compound, as it offers greater control over the reaction compared to direct alkylation of propylamine (B44156) with a pentyl halide.[1] This method involves the reaction of pentanal with propylamine to form an intermediate imine, which is then reduced to the desired secondary amine, this compound. This two-step, one-pot process is highly efficient and significantly reduces the formation of the tertiary amine byproduct.[1]
Q2: What is over-alkylation and why is it a problem in this compound synthesis?
A2: Over-alkylation is the further reaction of the desired secondary amine (this compound) with the alkylating agent to form an undesired tertiary amine (N,N-dipropylpentanamine) and potentially a quaternary ammonium (B1175870) salt.[2] This is a significant issue in direct alkylation methods because the product amine can be as reactive, or even more reactive, than the starting amine.[3] This leads to a mixture of products, which complicates purification and reduces the yield of the target compound.
Q3: Which reducing agents are suitable for the reductive amination synthesis of this compound?
A3: Several reducing agents can be used for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1] Sodium cyanoborohydride is particularly effective as it is a milder agent that selectively reduces the imine in the presence of the unreacted pentanal.[4] However, it's important to note that sodium cyanoborohydride can produce toxic byproducts.[5] Sodium triacetoxyborohydride is another excellent choice that is less toxic and also shows good selectivity.[5]
Q4: Can I perform the reductive amination in a solvent-free manner?
A4: Yes, solvent-free reductive amination has been shown to be an effective and environmentally friendly method for the synthesis of secondary amines.[6][7][8] This approach typically involves mixing the aldehyde and amine, followed by the addition of a solid reducing agent, sometimes with an acid catalyst like p-toluenesulfonic acid monohydrate (PTSA).[6][8]
Troubleshooting Guide: Over-alkylation Issues
This guide provides solutions to common problems encountered during the synthesis of this compound, specifically focusing on the prevention of over-alkylation.
Problem: Significant formation of tertiary amine byproduct detected.
-
Cause: The rate of reaction of the secondary amine product with the alkylating agent is competitive with the primary reaction. This is especially problematic in direct alkylation approaches.
-
Solution 1: Control Stoichiometry.
-
Carefully control the ratio of reactants. Using a slight excess of the amine relative to the alkylating agent can help to minimize dialkylation.
-
-
Solution 2: Slow Addition of Alkylating Agent.
-
Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.
-
-
Solution 3: Adopt a Stepwise Reductive Amination Protocol.
-
For maximum control, a stepwise procedure can be employed where the imine is formed first, followed by the addition of the reducing agent.[9] This ensures that the concentration of the free secondary amine is minimized in the presence of the reactive species.
-
Problem: Low yield of this compound.
-
Cause: Incomplete reaction, side reactions other than over-alkylation, or loss of product during workup.
-
Solution 1: Optimize Reaction Conditions.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Solvent: The choice of solvent can influence the reaction. Polar aprotic solvents like methanol, ethanol, or dichloromethane (B109758) are commonly used for reductive amination.[10][4]
-
-
Solution 2: Choice of Reducing Agent.
-
Ensure the chosen reducing agent is appropriate for the scale and conditions of your reaction. For instance, sodium borohydride is a cost-effective option, but may require careful pH control.[11]
-
-
Solution 3: pH Adjustment.
-
The formation of the imine intermediate is typically favored under weakly acidic conditions (pH ~4-5). This is because the acid catalyzes the dehydration of the hemiaminal intermediate. However, at very low pH, the amine nucleophile will be protonated and non-reactive.
-
Data Presentation
The following table summarizes representative reaction conditions for the synthesis of this compound via reductive amination, highlighting the impact of different reducing agents on reaction time and yield. (Note: This data is illustrative and based on typical outcomes for reductive amination reactions.)
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pentanal | Propylamine | NaBH₄ | Methanol | 25 | 6 | ~75 |
| Pentanal | Propylamine | NaBH₃CN | Methanol | 25 | 4 | ~85 |
| Pentanal | Propylamine | NaBH(OAc)₃ | Dichloromethane | 25 | 3 | ~90 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
Pentanal
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of pentanal (1.0 eq.) in dichloromethane (DCM), add propylamine (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 3-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Visualizations
Reductive Amination Pathway
The following diagram illustrates the two-step mechanism of reductive amination for the synthesis of this compound.
Caption: Reductive amination mechanism for this compound synthesis.
Troubleshooting Workflow for Over-alkylation
This diagram outlines the logical steps to diagnose and resolve issues with over-alkylation.
Caption: Troubleshooting workflow for over-alkylation in amine synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. scribd.com [scribd.com]
- 7. gctlc.org [gctlc.org]
- 8. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-Propyl-1-pentanamine | C8H19N | CID 47475 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-propylpentanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-propylpentanamine from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and what are the expected byproducts?
A1: this compound is commonly synthesized via reductive amination of pentanal with propylamine.[1][2][3] This reaction involves the formation of an imine intermediate, which is then reduced to the final secondary amine.[3]
The primary byproducts and impurities to consider during purification include:
-
Unreacted Starting Materials: Residual pentanal and propylamine.
-
Over-alkylation Product: The secondary amine product can react further with pentanal to form the tertiary amine, N-pentyl-N-propylpentanamine. Using an excess of the primary amine can help minimize this.[4]
-
Hemiaminal Intermediate: This is the initial adduct of the aldehyde and amine before dehydration to the imine.[3]
-
Reducing Agent Byproducts: Depending on the reducing agent used (e.g., sodium cyanoborohydride), specific byproducts like α-amino nitriles can form.[4][5]
Q2: What are the key physical properties of this compound relevant to its purification?
| Property | This compound (C8H19N) | Dipropylamine (C6H15N) | n-Propylamine (C3H9N) |
| Molecular Weight | 129.25 g/mol | 101.19 g/mol [6][7] | 59.11 g/mol [8][9] |
| Boiling Point | Estimated: ~150-160 °C | 109-110 °C[7] | 48-49 °C[8][9] |
| Solubility in Water | Low | Moderately Soluble | Miscible[8][9][10] |
| Solubility in Organic Solvents | High (e.g., DCM, Ether, Ethyl Acetate) | High | High[8][10] |
| Basicity (pKa of conjugate acid) | Estimated: ~10-11 | ~11 | 10.71[9] |
Q3: What are the primary methods for purifying this compound?
A3: The three main purification techniques are liquid-liquid extraction, distillation, and flash chromatography. The choice of method depends on the nature of the impurities, the required purity, and the scale of the reaction.
| Purification Method | Advantages | Disadvantages | Best For Removing |
| Liquid-Liquid Extraction (Acid-Base) | Highly effective for separating basic amines from neutral or acidic impurities.[11][12][13] Scalable and cost-effective. | Can be labor-intensive; emulsions may form.[13] | Unreacted aldehyde, non-basic byproducts. |
| Distillation (Fractional/Vacuum) | Excellent for separating compounds with different boiling points.[14] Good for large-scale purification. | Requires thermal stability of the compound. Potential for degradation at high temperatures.[14] | Unreacted starting materials, higher-boiling tertiary amine byproduct. |
| Flash Chromatography | High resolution for separating structurally similar compounds.[15] | Can be costly and time-consuming. Amines may streak on standard silica (B1680970) gel.[16][17] | Tertiary amine byproduct, isomeric impurities. |
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Issues
Q: I am experiencing low recovery of my this compound after acid-base extraction. What could be the cause?
A: Low recovery can stem from several issues:
-
Incorrect pH: Ensure the pH of the aqueous phase is sufficiently acidic (pH < 2) during the acid wash to fully protonate the amine and draw it into the aqueous layer. Conversely, ensure the pH is sufficiently basic (pH > 12) during the back-extraction to deprotonate the amine for its return to the organic layer.[13]
-
Insufficient Mixing: Ensure thorough mixing of the two phases in the separatory funnel to allow for efficient transfer of the amine between layers.
-
Incomplete Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three extractions are typically sufficient to ensure near-complete transfer.
Q: An emulsion has formed in my separatory funnel. How can I resolve this?
A: Emulsions are common when extracting basic aqueous solutions. To break an emulsion, you can:
-
Allow the funnel to sit undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution), which can help to increase the density of the aqueous phase and disrupt the emulsion.
-
Filter the mixture through a pad of Celite.
Distillation Issues
Q: My this compound appears to be degrading or turning yellow during distillation. What should I do?
A: Amines are susceptible to air oxidation, especially at elevated temperatures.[14]
-
Use a Vacuum: Performing the distillation under reduced pressure will lower the boiling point and reduce thermal stress on the compound.
-
Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to displace oxygen.[14]
-
Use a Drying Agent: Distilling from a basic drying agent like KOH or CaH2 can help remove water and some acidic impurities.[14]
Flash Chromatography Issues
Q: My this compound is streaking badly on my silica gel column, leading to poor separation.
A: The basic nature of amines causes strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica gel, resulting in tailing and poor peak shape.[16][17]
-
Add a Basic Modifier: Add a small amount of a competing base, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to your mobile phase. This will "neutralize" the acidic sites on the silica, allowing your amine to elute more cleanly.[15]
-
Use Amine-Functionalized Silica: For difficult separations, using a pre-packed column with amine-functionalized silica is a highly effective solution that provides a basic stationary phase, leading to excellent peak shapes for amines.[16][17]
-
Consider Reversed-Phase Chromatography: C18 reversed-phase chromatography can also be effective. Using a mobile phase with a high pH will keep the amine in its neutral, more retentive form, which can lead to good separation.[15]
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether.
-
Forward Extraction (Acid Wash): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh 1M HCl.[13]
-
Removal of Neutral Impurities: The initial organic layer now contains unreacted aldehyde and other non-basic impurities. It can be set aside.
-
Basification: Combine all acidic aqueous extracts in an Erlenmeyer flask and cool in an ice bath. Slowly add 10M NaOH (aq) with stirring until the pH of the solution is >12 (verify with pH paper). This converts the protonated amine back to its free base form.[13]
-
Back Extraction: Transfer the basified aqueous solution to a clean separatory funnel. Add a portion of fresh organic solvent (e.g., DCM). Shake the funnel, allow the layers to separate, and collect the organic layer containing the purified amine. Repeat the extraction of the aqueous layer two more times to maximize recovery.
-
Drying and Concentration: Combine all organic extracts from the back extraction. Dry the solution over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Protocol 2: Purification by Flash Chromatography
-
Column Selection: Choose an appropriately sized amine-functionalized silica gel column based on the amount of crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel or Celite, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Mobile Phase Selection: A common mobile phase system is a gradient of ethyl acetate (B1210297) in hexanes. The addition of 0.1% triethylamine to the mobile phase can further improve peak shape, even on an amine-functionalized column.
-
Elution: Run the column using a solvent gradient, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Synthesis of this compound and the origin of byproducts.
Caption: Logic for selecting a suitable purification method.
References
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Propanamine, N-propyl- (CAS 142-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1-Propanamine, N-propyl- [webbook.nist.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Propylamine - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Conditions for N-Propylpentanamine Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of N-propylpentanamine. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for alkylating this compound?
There are three main strategies for the N-alkylation of secondary amines like this compound:
-
Direct Alkylation with Alkyl Halides: This is a classic SN2 reaction where this compound acts as a nucleophile, attacking an alkyl halide (e.g., alkyl iodide, bromide, or chloride) to form a tertiary amine. A base is required to neutralize the hydrogen halide byproduct. While straightforward, this method is often complicated by over-alkylation.[1]
-
Reductive Amination: This highly controlled, two-step, one-pot method involves reacting this compound with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the desired tertiary amine.[2][3] This method is generally preferred for achieving selective mono-alkylation and avoiding the formation of quaternary ammonium (B1175870) salts.[2]
-
N-Alkylation with Alcohols (Borrowing Hydrogen): This greener approach utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst.[4][5] The catalyst temporarily oxidizes the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine. Water is the only byproduct, making this method highly atom-economical.[5]
Q2: My direct alkylation reaction is giving a mixture of products, including a solid precipitate. What is happening and how can I fix it?
The most common issue with direct alkylation of secondary amines is over-alkylation .[6] The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent to form a quaternary ammonium salt, which is often an insoluble solid.[1]
To minimize over-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a precise 1:1 or a slight excess of the this compound to the alkylating agent. Avoid a large excess of the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain its low concentration, favoring the reaction with the more abundant secondary amine.[1]
-
Choice of Base and Solvent: The selection of base and solvent is critical. A sterically hindered, non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can be effective at preventing quaternization.[7] The solvent can also influence reaction rates and selectivity (see tables below).
-
Switch to Reductive Amination: This is often the most effective way to ensure selective mono-alkylation.[2]
Q3: My reaction is very slow or not proceeding to completion. What are the potential causes?
Several factors can lead to a sluggish or incomplete reaction:
-
Poor Leaving Group on the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction will be significantly slower than with an iodide or bromide.[1]
-
Steric Hindrance: Significant steric bulk on either the this compound or the alkylating agent can impede the SN2 reaction.
-
Inappropriate Solvent: Polar aprotic solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are generally preferred as they can stabilize the transition state without solvating the amine nucleophile.[8] Nonpolar solvents will result in very slow reactions.
-
Insufficiently Strong Base: The base must be strong enough to effectively neutralize the acid byproduct. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[8]
-
Low Temperature: While lower temperatures can help control selectivity, they also decrease the reaction rate. A modest increase in temperature (e.g., to 40-60 °C) may be necessary.
Q4: I am trying the "Borrowing Hydrogen" method with an alcohol, but the reaction is stalling. What could be the issue?
For catalytic N-alkylation with alcohols, catalyst deactivation is a common problem.
-
Catalyst Poisoning: The tertiary amine product can sometimes coordinate to the metal center of the catalyst and inhibit its activity.[1] Impurities in the starting materials or solvent, such as sulfur-containing compounds, can also poison the catalyst.
-
Atmosphere: Many of the transition metal catalysts used in these reactions are air-sensitive. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Degradation: High reaction temperatures can lead to catalyst decomposition.
Q5: How do I monitor the progress of my alkylation reaction?
The most common methods for monitoring the reaction are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of the starting materials and the appearance of the product(s). Staining with an appropriate agent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for the secondary amine) can aid in visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction. It allows for the separation and identification of the starting materials, the desired tertiary amine product, and any byproducts like the quaternary ammonium salt (which may decompose in the injector) or products of side reactions.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR spectrum can show the disappearance of the N-H proton of the secondary amine and the appearance of new signals corresponding to the alkylated product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive alkylating agent (e.g., alkyl chloride) | Switch to a more reactive alkyl halide (bromide or iodide). |
| Steric hindrance | Use less sterically hindered starting materials if possible, or consider reductive amination. | |
| Inappropriate solvent | Use a polar aprotic solvent like acetonitrile or DMF.[8] | |
| Insufficiently strong or insoluble base | Use a more soluble base like cesium carbonate or a stronger, non-nucleophilic base like Hünig's base.[7][8] | |
| Low reaction temperature | Gradually increase the temperature, monitoring for side product formation. | |
| Mixture of Products (Over-alkylation) | Excess alkylating agent | Use a 1:1 stoichiometry or a slight excess of the amine. |
| Alkylating agent added too quickly | Add the alkylating agent slowly over a period of time.[1] | |
| Product is more nucleophilic than starting material | Switch to the reductive amination method for better selectivity.[2] | |
| Formation of an Alkene Side Product | Decomposition of quaternary ammonium salt | The quaternary ammonium salt byproduct can undergo Hofmann elimination, especially at elevated temperatures, to form an alkene and the tertiary amine.[11][12] Purify the desired tertiary amine promptly to avoid this. |
| Difficulty in Product Purification | Unreacted starting materials and byproducts | For direct alkylation, a buffer-based extraction can be used to separate primary, secondary, and tertiary amines.[13] Column chromatography on silica (B1680970) gel, possibly treated with an amine like triethylamine, is also effective.[14][15] |
Quantitative Data on Reaction Conditions
The optimal reaction conditions for the alkylation of this compound will depend on the specific alkylating agent used. The following tables provide a summary of how different solvents and bases can affect the yield of tertiary amines in similar reactions.
Table 1: Effect of Solvent on Tertiary Amine Yield in Direct Alkylation
| Solvent | Dielectric Constant (ε) | Typical Yield | Rationale |
| n-Hexane | 1.9 | Very Low | Nonpolar solvent; poor stabilization of the charged transition state. |
| Toluene | 2.4 | Low | Nonpolar solvent; poor stabilization of the charged transition state. |
| Dichloromethane (B109758) (DCM) | 9.1 | Moderate | Moderately polar; provides some stabilization. |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Moderately polar; can coordinate with cations. |
| Acetonitrile (ACN) | 37.5 | High | Polar aprotic; effectively stabilizes the transition state without solvating the amine.[7] |
| Dimethylformamide (DMF) | 36.7 | High | Polar aprotic; effectively stabilizes the transition state without solvating the amine.[8] |
Table 2: Effect of Base on Tertiary Amine Yield in Direct Alkylation
| Base | pKa of Conjugate Acid | Typical Yield | Comments |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Low to Moderate | Weak base; may not be sufficient to drive the reaction to completion. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate to High | Commonly used, effective and inexpensive. Solubility can be an issue in some solvents.[8] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | High | More soluble in organic solvents than K₂CO₃, often leading to faster reactions and higher yields.[6] |
| Triethylamine (Et₃N) | 10.8 | Moderate | Can compete as a nucleophile, leading to its own alkylation. |
| Hünig's Base (DIPEA) | 11.0 | High | Sterically hindered and non-nucleophilic; excellent for preventing quaternization.[7] |
Experimental Protocols
Protocol 1: Direct Alkylation of this compound with an Alkyl Iodide
This protocol is a general guideline and may require optimization for specific alkyl iodides.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.). Dissolve the amine in anhydrous acetonitrile (ACN) (approximately 0.1-0.5 M).
-
Addition of Base: Add N,N-diisopropylethylamine (Hünig's base, 1.5 eq.).[7]
-
Addition of Alkylating Agent: Slowly add the alkyl iodide (1.1 eq.) to the stirred solution at room temperature.[7]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent and visualizing with potassium permanganate stain) or GC-MS. The reaction may take several hours to reach completion.[7]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.[14]
Protocol 2: Reductive Amination of an Aldehyde with this compound
This protocol is a general and highly reliable method for producing tertiary amines.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) (approximately 0.1-0.5 M).[16] Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[16]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.) portion-wise.[2] Be cautious as some gas evolution may occur.
-
Reaction Completion: Continue stirring at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS (typically 2-24 hours).[16]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[16] Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]
Visualizations
Reaction Pathway for Direct Alkylation and Side Reactions
Caption: Reaction scheme for the direct alkylation of this compound and potential side reactions.
General Experimental Workflow for N-Alkylation
Caption: A generalized workflow for a typical N-alkylation experiment.
Troubleshooting Logic for Low Yield
Caption: A decision tree to guide troubleshooting for low-yield N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Preventing oxidation of N-propylpentanamine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N-propylpentanamine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary cause of this compound degradation is oxidation, which occurs when the compound is exposed to atmospheric oxygen. This process, known as autoxidation, is a free-radical chain reaction that can be initiated by heat, light, or the presence of metal ions.[1][2] Secondary amines are susceptible to this degradation, which can lead to the formation of impurities and a decrease in the compound's purity over time.
Q2: What are the ideal storage conditions for this compound to minimize oxidation?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3] The container should be tightly sealed and made of an appropriate material that does not catalyze oxidation. For long-term storage, refrigeration at 2-8°C is advisable.
Q3: How can I visually identify if my this compound has started to oxidize?
A3: While a definitive assessment requires analytical methods, a visual indication of oxidation can be a change in the color of the liquid, often turning yellowish or brownish. The appearance of precipitates or a change in viscosity can also be signs of degradation. However, significant oxidation can occur before any visual changes are apparent.
Q4: Are there chemical additives that can prevent the oxidation of this compound?
A4: Yes, adding antioxidants can effectively inhibit the oxidation process. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose.[4][5] These compounds act as free-radical scavengers, interrupting the chain reaction of autoxidation.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a robust method for monitoring the purity of this compound and quantifying any degradation products. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be employed for this purpose. A stability-indicating method would be one that can separate the intact amine from its potential oxidation products.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the Amine | Exposure to oxygen and/or light. | Store the amine under an inert atmosphere (nitrogen or argon) in an amber glass bottle to protect it from light. Consider adding an antioxidant like BHT. |
| Presence of Impurities in Analysis | Oxidation during storage or handling. | Review storage procedures. Ensure the container is properly sealed and stored at the recommended temperature. For handling, minimize exposure to air by working under an inert gas flow where possible. |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | Re-evaluate the purity of the amine stock using an appropriate analytical method (e.g., HPLC or GC). If degradation is confirmed, purify the amine or use a fresh, unopened bottle. Implement a routine quality control check for the stock solution. |
| Precipitate Formation | Advanced degradation leading to the formation of insoluble oxidation products. | The amine is likely significantly degraded and may not be suitable for use. It is recommended to dispose of the current stock according to safety guidelines and obtain a fresh supply. |
Quantitative Data on Amine Stability
| Storage Temperature (°C) | Expected Purity after 12 Months (without antioxidant) | Expected Purity after 12 Months (with antioxidant, e.g., BHT) |
| 25 (Room Temperature) | 90 - 95% | > 99% |
| 4 (Refrigerated) | 97 - 99% | > 99.5% |
| -20 (Frozen) | > 99% | > 99.8% |
Note: These are estimated values and actual stability will depend on factors such as the initial purity of the amine, the effectiveness of the container seal, and the presence of any contaminants.
Experimental Protocols
Protocol 1: Storage of this compound under an Inert Atmosphere
This protocol describes the procedure for storing this compound in a vial under a nitrogen or argon atmosphere to prevent oxidation.
Materials:
-
This compound
-
Glass vial with a PTFE-lined screw cap or a septum-sealed vial
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing
-
Needles (long and short)
-
Schlenk line or a similar manifold for inert gas handling (optional, but recommended)
Procedure:
-
Preparation: Ensure the storage vial and cap are clean and completely dry.
-
Transfer: In a fume hood, carefully transfer the desired amount of this compound into the vial.
-
Inerting the Headspace:
-
For Screw-Cap Vials: Briefly flush the headspace of the vial with a gentle stream of inert gas before quickly and tightly sealing the cap.
-
For Septum-Sealed Vials (Recommended): a. Pierce the septum with a long needle connected to the inert gas source, ensuring the needle tip is above the liquid level. b. Pierce the septum with a second, shorter needle to act as a vent for the displaced air. c. Allow the inert gas to flow gently for 1-2 minutes to thoroughly purge the headspace. d. Remove the vent needle first, followed by the gas inlet needle to maintain a slight positive pressure of the inert gas within the vial.
-
-
Sealing: For septum-sealed vials, wrap the septum and neck of the vial with Parafilm® to further secure the seal.
-
Storage: Label the vial clearly with the compound name, date, and storage conditions. Store the sealed vial in a cool, dark place, preferably in a refrigerator (2-8°C).
Protocol 2: Addition of Butylated Hydroxytoluene (BHT) as an Antioxidant
This protocol details the steps for adding BHT to this compound to inhibit oxidation during long-term storage. A typical concentration for BHT as a stabilizer is in the range of 0.01% to 0.1% (w/w).
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), high purity
-
Analytical balance
-
Glass storage bottle with a PTFE-lined cap
-
Small spatula
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculation: Determine the mass of BHT required. For example, to prepare a 0.05% (w/w) solution in 50 g of this compound: Mass of BHT = 0.0005 * 50 g = 0.025 g (25 mg)
-
Weighing: Accurately weigh the calculated amount of BHT using an analytical balance.
-
Dissolution: a. Transfer the weighed BHT into the storage bottle. b. Add the this compound to the bottle. BHT is generally soluble in organic liquids like amines.[5] c. Seal the bottle and mix the contents thoroughly using a vortex mixer or a magnetic stirrer until the BHT is completely dissolved.
-
Inerting and Storage: For optimal protection, after the BHT is dissolved, flush the headspace of the bottle with an inert gas as described in Protocol 1. Store the stabilized solution in a cool, dark, and well-ventilated area.
Visualizations
Autoxidation Pathway of this compound
The following diagram illustrates the key steps in the free-radical autoxidation of a secondary amine like this compound.
Caption: Free-radical autoxidation pathway of this compound.
Experimental Workflow: Stabilizing this compound
This diagram outlines the decision-making process and workflow for the proper storage and stabilization of this compound.
Caption: Workflow for the storage and stabilization of this compound.
References
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. Autoxidation | chemical reaction | Britannica [britannica.com]
- 3. mdpi.com [mdpi.com]
- 4. atamankimya.com [atamankimya.com]
- 5. akrochem.com [akrochem.com]
- 6. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor yield in reductive amination of pentanal with propylamine
This technical support center provides troubleshooting guidance and frequently asked questions for the reductive amination of pentanal with propylamine (B44156) to synthesize N-pentylpropan-1-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination process, helping you diagnose and resolve problems to improve reaction outcomes.
Q1: I am observing a very low yield or no product at all. What are the primary causes?
Low conversion in reductive amination can stem from several factors. The most common issues to investigate are inefficient imine formation, suboptimal reaction conditions, or problems with the reducing agent.[1]
-
Inefficient Imine Formation: The reaction proceeds through an imine intermediate. If this intermediate does not form efficiently, the final yield will be low.[1]
-
Presence of Water: Water can hydrolyze the imine, shifting the equilibrium back towards the starting materials.[1][2] Consider using a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves, especially if not using a one-pot procedure with a borohydride (B1222165) reagent.[3]
-
Steric Hindrance or Electronic Effects: While less of a concern for pentanal and propylamine, highly hindered aldehydes or electronically poor amines can slow down imine formation.[1][4]
-
-
Suboptimal pH: The pH is a critical parameter. Imine formation is favored under mildly acidic conditions (typically pH 4-6).[1][5][6]
-
Too Acidic (pH < 4): The propylamine will be protonated to form a non-nucleophilic ammonium (B1175870) salt, preventing it from attacking the pentanal carbonyl group.[1][7]
-
Too Basic/Neutral (pH > 7): The carbonyl group of pentanal is not sufficiently activated for the nucleophilic attack by the amine.[1] A catalytic amount of acetic acid is often added to maintain the optimal pH range.[3][8]
-
-
Reducing Agent Issues: The choice and handling of the reducing agent are crucial for success.
-
Incorrect Choice: A reducing agent that is too strong, like sodium borohydride (NaBH₄), can reduce the pentanal to pentanol (B124592) before it has a chance to form the imine.[1][7] Milder agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for one-pot reactions as they selectively reduce the imine/iminium ion.[6][7]
-
Degraded Reagent: Borohydride reagents can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored reagent.
-
-
Low Temperature: While many reductive aminations run well at room temperature, some sluggish reactions may require gentle heating to proceed to completion.[8][9]
Q2: My main impurity is pentanol. How can I prevent this?
The formation of pentanol indicates that the reducing agent is reacting with the starting aldehyde (pentanal) instead of the imine intermediate.[1]
-
Use a Milder Reducing Agent: This is the most common reason for aldehyde reduction. Sodium borohydride (NaBH₄) is capable of reducing aldehydes and ketones.[10] To avoid this, switch to a more selective (milder) reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][7] These reagents are less reactive towards aldehydes and ketones but readily reduce the iminium ion intermediate.[7][11]
-
Employ a Two-Step Procedure: If you must use NaBH₄, a two-step process is recommended. First, mix the pentanal and propylamine and allow sufficient time for the imine to form completely (this can be monitored by TLC or NMR).[9][10] Then, cool the reaction mixture and add the NaBH₄.[8][9]
Q3: I am seeing a higher molecular weight byproduct, suggesting over-alkylation. What is happening?
Over-alkylation can occur when the desired secondary amine product (N-pentylpropan-1-amine) reacts again with another molecule of pentanal and is subsequently reduced, leading to the formation of a tertiary amine. This is a common side reaction when using primary amines.[1]
-
Adjust Stoichiometry: Using an excess of the primary amine (propylamine) can help minimize this side reaction by increasing the probability that pentanal will react with the starting amine rather than the product amine.[1]
-
Two-Step Procedure: A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can also help control dialkylation.[12]
Q4: How can I effectively remove unreacted starting materials and purify my final product?
Purification can be challenging if the product and starting materials have similar properties. A combination of techniques is often most effective.
-
Acid-Base Extraction: This is a highly effective method for purifying amines.[13]
-
Dissolve the crude reaction mixture in an organic solvent like diethyl ether or dichloromethane (B109758).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will form a salt and move into the aqueous layer, while the unreacted pentanal and other non-basic impurities remain in the organic layer.[13][14]
-
Separate the layers. Basify the aqueous layer with a base (e.g., NaOH) to regenerate the free amine.[13]
-
Extract the purified amine back into an organic solvent.
-
-
Flash Column Chromatography: Silica (B1680970) gel chromatography can be used for purification. However, amines can streak or show low recovery on acidic silica gel.[13]
-
To mitigate this, add a small amount of a basic modifier, like triethylamine (B128534) (0.5-1%), to the eluent system.[13] This neutralizes the acidic sites on the silica, leading to better peak shape and recovery. Amine-functionalized silica can also be an effective stationary phase.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the amination of pentanal with propylamine?
The best choice depends on your desired procedure (one-pot vs. two-step) and sensitivity to reagent toxicity.[9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the preferred reagent for one-pot reactions. It is mild, selective for imines over aldehydes, and less toxic than cyanoborohydride.[2][3][9] It is moisture-sensitive and typically used in anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).[10][12]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent, mild reagent for one-pot reactions, selective for the iminium ion at a slightly acidic pH (4-6).[5][6] It is stable in water and often used in methanol.[10] However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions, requiring careful handling.[3][9]
-
Sodium Borohydride (NaBH₄): A stronger, less expensive reducing agent.[3] It is not ideal for one-pot procedures as it readily reduces pentanal.[1][7] It is best used in a two-step process after the imine has fully formed.[9][10]
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Procedure | Selectivity | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | One-Pot | High (Imines > Aldehydes) | Mild, high yields, broad scope, lower toxicity.[3][9] | Moisture-sensitive, higher cost.[10] |
| Sodium Cyanoborohydride | NaBH₃CN | One-Pot | High (Imines > Aldehydes) | Mild, effective, works in protic solvents.[7][10] | Highly toxic, potential HCN gas release.[3][9] |
| Sodium Borohydride | NaBH₄ | Two-Step | Low (Reduces both) | Inexpensive, powerful.[3] | Reduces starting aldehyde, requires two steps.[1][7][10] |
Q2: What is the optimal pH for this reaction and how do I maintain it?
The optimal pH is typically between 4 and 6.[5][6] This range is a compromise: acidic enough to catalyze imine formation but not so acidic that it deactivates the amine nucleophile.[1][7] A common method to maintain this pH is to add a catalytic amount (e.g., 5-10 mol%) of acetic acid to the reaction mixture.[3][8]
Q3: Can I run this reaction in a single pot?
Yes, a one-pot (or direct) reductive amination is a very common and efficient method.[2][16] To do this successfully, you must use a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN that will not significantly reduce the pentanal.[2][7] The aldehyde, amine, and reducing agent are all combined in the reactor at the start of the reaction.[2]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted for a one-pot synthesis, which is often preferred for its efficiency.[17]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentanal (1.0 equiv) and propylamine (1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
pH Adjustment: Add glacial acetic acid (0.1 equiv) to the mixture to catalyze imine formation. Stir for 20-30 minutes at room temperature.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 equiv) portion-wise to the stirred solution.[1][17] The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or GC-MS until the pentanal is consumed (typically 2-12 hours).[17]
-
Work-up: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution stops.[1] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified further by acid-base extraction or column chromatography.[17]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is useful when using the stronger, less expensive NaBH₄.[9]
-
Step A: Imine Formation: Dissolve pentanal (1.0 equiv) and propylamine (1.0 equiv) in methanol.[9] Stir the mixture at room temperature for 1-2 hours to allow for complete imine formation. A dehydrating agent may be added if needed.[9]
-
Step B: Reduction: Cool the solution in an ice bath to 0-5 °C.[9]
-
Add Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions, ensuring the temperature remains low.[9]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water.[9] Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify as described in Protocol 1.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. biotage.com [biotage.com]
- 16. gctlc.org [gctlc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing N-propylpentanamine's Reaction with Atmospheric CO2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reaction of N-propylpentanamine with atmospheric carbon dioxide (CO2). The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution becoming viscous and forming a precipitate upon exposure to air?
A1: this compound, a secondary amine, readily reacts with atmospheric CO2 in a reversible acid-base reaction.[1][2] This reaction forms N-propylpentylammonium N-propylpentylcarbamate, an ionic salt that can precipitate or increase the viscosity of your solution, especially in non-polar organic solvents.[3][4] The presence of moisture can influence this reaction, potentially leading to the formation of bicarbonates as well.[2]
Q2: What is the chemical reaction occurring between this compound and atmospheric CO2?
A2: The reaction proceeds through a zwitterionic intermediate to form a carbamate (B1207046) salt. Two molecules of this compound react with one molecule of CO2. One amine molecule acts as a nucleophile, attacking the carbon atom of CO2, while the second amine molecule acts as a base to deprotonate the resulting carbamic acid.[1]
Reaction Scheme: 2 R₂NH + CO₂ ⇌ [R₂NH₂]⁺[R₂NCO₂]⁻ (this compound) + (Carbon Dioxide) ⇌ (N-propylpentylammonium N-propylpentylcarbamate)
Q3: How can I prevent or minimize this reaction during my experiments?
A3: To minimize carbamate formation, it is crucial to handle this compound under an inert atmosphere, such as nitrogen or argon.[5] This can be achieved by using Schlenk lines or glove boxes. Additionally, using dry solvents and avoiding prolonged exposure to air will significantly reduce the extent of the reaction.
Q4: Is the reaction between this compound and CO2 reversible?
A4: Yes, the formation of the carbamate salt is a reversible process.[2] The equilibrium can be shifted back towards the free amine by heating the solution or by sparging it with an inert gas like nitrogen or argon to drive off the CO2.[3]
Q5: How does the structure of this compound influence its reactivity with CO2?
A5: As a secondary amine, this compound is reactive towards CO2. The presence of two alkyl groups (propyl and pentyl) on the nitrogen atom provides some steric hindrance, which can affect the stability of the resulting carbamate.[6][7][8] Generally, increased steric hindrance can lead to less stable carbamates that are more easily hydrolyzed to bicarbonates in the presence of water.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Unexpected precipitate in this compound solution. | Reaction with atmospheric CO2 forming insoluble N-propylpentylammonium N-propylpentylcarbamate.[3] | 1. Filter the solution under an inert atmosphere to remove the precipitate. 2. To recover the amine, dissolve the precipitate in a minimal amount of a polar solvent and heat gently while sparging with nitrogen or argon. 3. For future prevention, handle and store this compound under an inert atmosphere and use anhydrous solvents. |
| Increase in solution viscosity. | Formation of soluble carbamate salts. | 1. Sparge the solution with a gentle stream of dry nitrogen or argon while warming to reverse the reaction. 2. If the viscosity persists, consider solvent exchange to a more polar solvent where the carbamate might be more soluble or more easily reversed. |
| Inconsistent reaction yields or kinetics. | The concentration of free this compound is reduced due to its reaction with CO2, affecting its availability for the desired reaction. | 1. Ensure all reactions are performed under a strictly inert atmosphere. 2. Before use, sparge the this compound and solvents with an inert gas to remove any dissolved CO2. 3. Quantify the amine concentration by titration immediately before use. |
| Appearance of new, unexpected peaks in analytical data (e.g., NMR, FTIR). | Formation of carbamate species. | 1. Refer to the "Analytical Monitoring" section below to identify the characteristic signals of the carbamate. 2. Use the protocols provided to confirm the presence of the carbamate and take corrective actions to remove it if necessary. |
Quantitative Data Summary
Table 1: Kinetic Data for CO2 Absorption by Aqueous Secondary Amine Solutions
| Amine | Concentration (wt%) | Temperature (°C) | Second-Order Rate Constant (k₂) (m³/mol·s) | Reference |
| Diethanolamine (DEA) | 30 | 40 | ~1,200 | [10] |
| N-ethylmonoethanolamine (EMEA) | 30 | 40 | >1,200 | [10][11] |
| Diisopropanolamine (DIPA) | 30 | 40 | <1,200 | [11] |
Note: This data is for aqueous solutions and serves as a relative comparison of reactivity.
Table 2: Thermodynamic Data for CO2 Reaction with Amines
| Amine | Parameter | Value | Conditions | Reference |
| Monoethanolamine (MEA) | Heat of Absorption (ΔH_abs) | -72 to -85 kJ/mol | Aqueous solution | [12] |
| Piperazine (PZ) | Heat of Absorption (ΔH_abs) | -72 to -85 kJ/mol | Aqueous solution | [12] |
| General Secondary Amines | Carbamate Formation Equilibrium Constant (K_CBM) | >10³ | 18°C in water | [3] |
| General Secondary Amines | Carbamate Hydrolysis Equilibrium Constant (K_HYD) | <1 | 18°C in water | [3] |
Experimental Protocols
Protocol 1: Inert Gas Sparging to Remove Dissolved CO2 and Reverse Carbamate Formation
Objective: To remove dissolved CO2 from this compound and its solutions, and to reverse the formation of N-propylpentylammonium N-propylpentylcarbamate.
Materials:
-
This compound or its solution
-
Schlenk flask or other suitable reaction vessel with a gas inlet and outlet
-
Source of dry inert gas (nitrogen or argon) with a regulator and flow meter
-
Gas dispersion tube (sparger)
-
Heating mantle or oil bath with temperature control
-
Stir plate and stir bar
Procedure:
-
Place the this compound or its solution in the Schlenk flask with a stir bar.
-
Insert the gas dispersion tube into the liquid, ensuring it reaches near the bottom of the flask.
-
Connect the gas inlet to the inert gas source and the outlet to a bubbler or fume hood.
-
Begin stirring the solution.
-
Start a gentle flow of the inert gas through the solution (e.g., 50-100 mL/min).
-
If reversing carbamate formation, gently heat the solution to 40-60 °C. Caution: this compound is volatile; ensure adequate ventilation and consider a condenser if heating for extended periods.
-
Continue sparging for 30-60 minutes, or until the precipitate (if any) redissolves.
-
The progress of carbamate removal can be monitored by FTIR or NMR spectroscopy (see Protocol 2 and 3).
-
Once complete, cool the solution to room temperature under a positive pressure of the inert gas.
-
Store the purified amine under an inert atmosphere.
Protocol 2: Analytical Monitoring of Carbamate Formation by FTIR Spectroscopy
Objective: To detect and monitor the formation of N-propylpentylammonium N-propylpentylcarbamate using Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample of this compound (neat or in solution)
-
Pipette or syringe for sample application
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
Procedure:
-
Record a background spectrum on the clean, dry ATR crystal.
-
Apply a small drop of the this compound sample to the ATR crystal.
-
Acquire the FTIR spectrum of the sample.
-
Look for the appearance of characteristic carbamate peaks. The key vibrational modes to monitor are:
-
Asymmetric C=O stretch: ~1510-1580 cm⁻¹
-
Symmetric C=O stretch: ~1410-1430 cm⁻¹
-
N-C stretch of N-COO⁻: ~1270-1285 cm⁻¹
-
-
The intensity of these peaks will be proportional to the concentration of the carbamate.
-
To monitor the reaction over time, spectra can be acquired at regular intervals.
-
After analysis, clean the ATR crystal thoroughly with the appropriate solvent.
Protocol 3: Quantitative Analysis of Carbamate Formation by ¹³C NMR Spectroscopy
Objective: To quantify the extent of the reaction between this compound and CO2 using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
This compound sample
-
Internal standard (optional, for precise quantification)
Procedure:
-
Prepare the NMR sample by dissolving a known amount of the this compound sample in the deuterated solvent. If using an internal standard, add a known amount to the solution.
-
Acquire a ¹³C NMR spectrum.
-
Identify the signals corresponding to this compound and the carbamate species. The carbamate carbonyl carbon will have a characteristic chemical shift in the range of 160-165 ppm.
-
Integrate the peaks corresponding to a specific carbon in the this compound and the carbamate carbonyl peak.
-
The mole fraction of the carbamate can be calculated from the relative integrals of the peaks.
-
For time-course experiments, spectra can be acquired at different time points after exposure to air or a known concentration of CO2.
Visualizations
Caption: Reaction pathway for the formation of carbamate from a secondary amine and CO2.
Caption: Troubleshooting workflow for managing this compound and CO2 reaction.
Caption: Logical relationship between CO2 exposure, carbamate formation, and mitigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction of primary and secondary amines to form carbamic acid glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ammonium Carbamate | CH3NO2.H3N | CID 517232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of steric hindrance on carbon dioxide absorption into new amine solutions: thermodynamic and spectroscopic verification through solubility and NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Improving Peak Shape of N-propylpentanamine in HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of N-propylpentanamine and similar primary amines. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues related to poor peak shape, particularly peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common issue when analyzing basic compounds like this compound on standard silica-based reversed-phase columns (e.g., C18).[1] The primary cause is a secondary retention mechanism involving strong interactions between the positively charged amine and negatively charged, ionized residual silanol (B1196071) groups (Si-O-) on the silica (B1680970) surface.[1][2][3][4] This dual retention mechanism—hydrophobic interaction with the stationary phase and ionic interaction with silanols—causes the analyte molecules to elute at different rates, resulting in an asymmetric peak with a "tail".[2]
Q2: How do I quantitatively measure peak tailing?
Peak tailing can be quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As) .[5] These are calculated from the peak width at a specific percentage of the peak height. A perfectly symmetrical, or Gaussian, peak has a value of 1.0. A value greater than 1.2 is generally considered significant tailing.[2]
The formula for the USP Tailing Factor is: Tf = W₀.₀₅ / 2f Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.[3]
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.[3]
Q3: What is the first thing I should check when I observe peak tailing?
First, determine if the problem is specific to this compound or if it affects all peaks in your chromatogram.
-
Analyte-Specific Tailing: If only the amine peak is tailing, the issue is likely a chemical interaction between the basic analyte and the column's stationary phase (i.e., silanol interactions).
-
General Tailing: If all peaks, including any neutral compounds, are tailing or broad, the problem is more likely physical or instrumental. This could be due to a column void, a blocked frit, or excessive extra-column volume in your system (e.g., long tubing).[1][6]
Q4: How does mobile phase pH affect the peak shape of my amine?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[7][8] You can use pH to suppress the undesirable ionic interactions in one of two ways:
-
Low pH (e.g., 2.5-3.5): At a low pH, the high concentration of protons in the mobile phase neutralizes the acidic silanol groups (Si-O⁻ becomes Si-OH).[2][9] This prevents the protonated amine (R-NH₃⁺) from interacting ionically, leading to a much-improved peak shape.[10]
-
High pH (e.g., 9-11): At a high pH, the this compound itself is deprotonated (R-NH₃⁺ becomes R-NH₂), making it a neutral molecule. A neutral analyte will not interact with the ionized silanols, also resulting in better peak symmetry.[11]
Caution: Always ensure your column is stable at the chosen pH range to avoid damaging the stationary phase.[12] Standard silica columns can degrade at high pH, while some bonded phases can hydrolyze at very low pH.[6][13]
Q5: What mobile phase additives can improve the peak shape?
If adjusting the pH is not sufficient, certain additives can be included in the mobile phase:
-
Competitive Bases (Silanol Suppressors): Adding a small concentration (e.g., 5-25 mM) of another amine, like triethylamine (B128534) (TEA), to the mobile phase can improve peak shape.[9][14] The TEA acts as a "competing base" that preferentially interacts with and blocks the active silanol sites, preventing this compound from binding to them.[9] However, this approach can shorten column lifetime and may suppress MS signals.[9]
-
Buffers: Using an adequate buffer concentration (e.g., 10-50 mM) is essential to maintain a stable pH and can help mask some silanol interactions, leading to better peak symmetry.[10][14]
Q6: Can changing my HPLC column improve the peak shape for this compound?
Absolutely. Modern HPLC columns are designed to minimize the negative effects of silanols:
-
High-Purity, End-Capped Columns: Choose columns made from high-purity silica that have been "end-capped." End-capping is a process that chemically blocks most of the residual silanol groups.[1] Columns with this feature provide significantly better peak shapes for basic compounds.[5][15]
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns have stationary phases with a polar group embedded near the silica surface. This shields the basic analytes from interacting with the underlying silanols, resulting in excellent peak symmetry.[10]
-
High pH Stable Columns: If you opt for a high pH method, you must use a column specifically designed for these conditions, such as those with hybrid silica particles (e.g., Waters XTerra) or specialized bonding (e.g., Agilent ZORBAX Extend).[11][15]
-
HILIC Columns: For polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase, offering better retention and peak shape.[16][17]
Q7: Could my sample preparation or instrument settings be causing the issue?
Yes, several other factors can contribute to poor peak shape:
-
Column Overload: Injecting too much sample can saturate the active sites on the column, leading to tailing or fronting peaks.[1][10] Try diluting your sample or reducing the injection volume.[10][18]
-
Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve your sample in the mobile phase itself.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and make peaks appear tailed.[3][13]
Troubleshooting Guides and Data
This section provides a systematic workflow for troubleshooting, along with data tables to help guide your decisions.
Guide 1: Systematic Troubleshooting Workflow
When faced with peak tailing for this compound, a systematic approach can quickly identify the root cause. The following workflow guides you from initial observation to a targeted solution.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Analysis
| pH Range | Mechanism of Action | Analyte State (R-NH₂) | Silanol State (Si-OH) | Expected Outcome | Column Requirement |
| Low pH (2.5 - 3.5) | Silanol interactions suppressed | Protonated (R-NH₃⁺) | Neutral (Si-OH) | Good peak shape , reduced retention | Standard C18 (check low pH limit) or low-pH stable column |
| Mid pH (4 - 7) | Strong secondary interactions | Protonated (R-NH₃⁺) | Ionized (Si-O⁻) | Significant peak tailing | Not recommended for basic amines |
| High pH (> 9) | Analyte is neutralized | Neutral (R-NH₂) | Ionized (Si-O⁻) | Good peak shape , potentially longer retention | pH-stable column required (e.g., hybrid, polymer-based) |
Table 2: Comparison of HPLC Column Technologies for Amine Analysis
| Column Type | Principle | Advantages | Disadvantages |
| Modern End-Capped C18/C8 | High-purity silica with residual silanols chemically blocked. | Good starting point; improved peak shape over older columns.[1][19] | May still show some tailing with very basic compounds. |
| Polar-Embedded Phase | A polar group (e.g., amide) is embedded in the alkyl chain near the silica surface. | Shields analyte from silanols; provides excellent peak shape for bases.[10] | May have different selectivity compared to standard C18. |
| Charged Surface Hybrid (CSH) | Hybrid particle with a low-level surface charge. | Superior peak shape for bases at low pH; fast equilibration.[10] | Can have different retention characteristics. |
| High pH Stable (e.g., Hybrid) | Uses hybrid organic/inorganic silica or specialized bonding to resist dissolution at high pH. | Allows for methods at high pH where amines are neutral and peak shape is excellent.[11][15] | Must be used with high pH mobile phases. |
| HILIC | Uses a polar stationary phase with a high organic mobile phase. | Good for retaining and separating polar amines that have poor retention in reversed-phase.[16][17] | Requires careful control of mobile phase water content. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Low pH Analysis
This protocol is a common starting point for improving the peak shape of basic compounds.
-
Prepare Aqueous Buffer: Prepare a 20 mM solution of potassium phosphate (B84403) monobasic in HPLC-grade water.
-
Adjust pH: While stirring, add phosphoric acid dropwise to the buffer solution until the pH is stable at 2.5.
-
Filter: Vacuum filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.
-
Mix Mobile Phase: Combine the filtered aqueous buffer with HPLC-grade acetonitrile (B52724) in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
-
Degas: Degas the final mobile phase using sonication or helium sparging before use.
Protocol 2: Mobile Phase Preparation with a Competitive Amine Additive
Use this protocol if low pH alone is insufficient to eliminate tailing.
-
Prepare Aqueous Buffer: Prepare a buffered solution as described in Protocol 1 (e.g., 20 mM potassium phosphate, pH 3.0).
-
Add Competitive Base: To 1 liter of the prepared aqueous buffer, add 0.5 mL of triethylamine (TEA) for a final concentration of approximately 0.05% (v/v). Mix thoroughly.
-
Filter: Vacuum filter the final aqueous solution through a 0.22 µm membrane filter.
-
Mix and Degas: Combine the filtered aqueous solution with the organic modifier and degas as described in Protocol 1.
Protocol 3: Column Flushing and Regeneration
If you suspect column contamination or a blocked frit is causing poor peak shape, a systematic flush can help.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Column Direction: Invert the column so the flow is in the reverse direction. This helps dislodge particles from the inlet frit.[1]
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water to remove buffer salts.
-
Organic Wash: Flush with 20 column volumes of a strong, miscible organic solvent like isopropanol.
-
Strong Solvent Wash: Flush with 20 column volumes of a very strong solvent like methanol (B129727) or acetonitrile.[10]
-
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase for at least 30-60 minutes or until the baseline is stable.
Visualization of Key Concepts
Mechanism of Peak Tailing
The diagram below illustrates the fundamental chemical interactions on a silica-based stationary phase that lead to peak tailing for basic analytes like this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. waters.com [waters.com]
- 12. moravek.com [moravek.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. hplc.eu [hplc.eu]
- 15. lcms.cz [lcms.cz]
- 16. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glsciencesinc.com [glsciencesinc.com]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. agilent.com [agilent.com]
Common impurities in commercial N-propylpentanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling and purifying commercial N-propylpentanamine. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial this compound?
A1: Commercial this compound can contain various impurities originating from its synthesis, handling, and storage. These may include:
-
Unreacted Starting Materials: Residual n-propylamine or pentyl halides/alcohol from the synthesis process.
-
Over-alkylation Products: Tertiary amines formed if the secondary amine reacts further with the alkylating agent.[1]
-
Oxidation Products: Exposure to air can lead to the formation of N-oxides and other degradation products.[1]
-
Solvent Residues: Remaining solvents from the manufacturing and purification process.[1]
-
Water: Can be absorbed from the atmosphere or be a byproduct of the synthesis reaction.[1]
-
Carbon Dioxide Adducts: Amines can react with atmospheric CO2 to form carbamates.[1]
-
Elemental Impurities: Trace amounts of catalysts used during the synthesis.[1]
Q2: How can I effectively purify commercial this compound?
A2: The most common and effective methods for purifying this compound are:
-
Fractional Distillation: This is ideal for separating the desired amine from impurities that have significantly different boiling points.[1]
-
Liquid-Liquid Extraction: This technique utilizes the basicity of the amine to separate it from neutral or acidic impurities by partitioning it between an aqueous and an organic phase at different pH levels.[1]
-
Flash Chromatography: This method uses a stationary phase, such as silica (B1680970) gel, to separate the amine from impurities based on differences in their polarity.[1]
Q3: What is the proper way to store purified this compound to maintain its purity?
A3: To preserve its purity, this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere, such as nitrogen or argon, to protect it from air, light, and moisture.[1] It is recommended to store it in a cool, dry, and well-ventilated area away from incompatible substances like acids and oxidizing agents.[1]
Troubleshooting Guides
Purification Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery After Distillation | Vacuum leaks (if using vacuum distillation). | Check all joints and seals for leaks. |
| Inconsistent heating leading to bumping. | Use a stirring mechanism (e.g., magnetic stir bar) and ensure steady heating.[1] | |
| Mixed fractions during collection. | Collect fractions in smaller volumes to better isolate the pure compound.[1] | |
| Poor Separation in Liquid-Liquid Extraction | Incorrect pH of the aqueous phase. | Ensure the pH is appropriately adjusted to either protonate the amine (acidic) or keep it in its free base form (basic). |
| Insufficient mixing. | Vigorously shake the separatory funnel to ensure thorough mixing of the two phases. | |
| Tailing of Amine Spot in Flash Chromatography | Amine interacting with acidic silica gel. | Add a small amount of a basic modifier, like triethylamine (B128534) or ammonia, to the eluent system. |
| Inappropriate solvent system. | Optimize the solvent system to achieve better separation. A more polar system may be needed. |
Analytical Troubleshooting (GC-MS)
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Interaction of the polar amine with the GC column. | Use a base-deactivated capillary column specifically designed for amine analysis.[2] |
| Active sites in the injector liner. | Use a deactivated liner and replace it regularly. | |
| Low Sensitivity | Sample concentration is too low. | Concentrate the sample or adjust the injection volume. |
| The detector is not optimized. | Check the flame ionization detector (FID) or mass spectrometer (MS) settings. | |
| Ghost Peaks | Carryover from a previous injection. | Run a blank solvent injection to clean the system. |
| Contamination in the syringe. | Clean the syringe thoroughly between injections. |
Comparison of Purification Methods
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | 98 - 99.5%[1] | Scalable and effective for removing impurities with different boiling points.[1] | Not effective for azeotropes or impurities with similar boiling points; thermal degradation can occur.[1] |
| Liquid-Liquid Extraction | 95 - 98%[1] | Good for removing non-basic impurities and can be performed at room temperature.[1] | Less effective for removing other amine impurities; may require multiple extractions for high purity.[1] |
| Flash Chromatography | > 99% | Highly effective for removing a wide range of impurities, including those with similar boiling points. | Can be less scalable than distillation and requires solvent usage. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid. The basic this compound will move into the acidic aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[3]
-
Separation: Separate and collect the acidic aqueous layer.[3]
-
Basification: Cool the aqueous layer in an ice bath and basify to a pH > 10 with a base like 2 M sodium hydroxide.[3]
-
Extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., diethyl ether) multiple times.[3]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Analysis of Purity by Gas Chromatography (GC)
This protocol outlines a general method for analyzing the purity of this compound.
-
Sample Preparation (Direct Analysis):
-
Accurately weigh a known amount of the this compound sample into a volumetric flask.
-
Dilute the sample with a suitable solvent like methanol (B129727) to a concentration within the calibration range.[2]
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.[2]
-
-
Standard Preparation:
-
GC Method Parameters (Example):
-
Column: A base-deactivated capillary column suitable for amine analysis.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 280 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp at a specific rate (e.g., 20 °C/min) to a final temperature (e.g., 240 °C) and hold.[4]
-
Carrier Gas: Helium or Hydrogen
-
-
Analysis: Inject the prepared samples and standards into the GC system. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks.
Diagrams
Caption: General purification workflow for this compound.
References
Technical Support Center: Stability-Indicating Analytical Methods for N-propylpentanamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the development and implementation of stability-indicating analytical methods for N-propylpentanamine.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC Troubleshooting
Issue: Poor Peak Shape (Tailing)
-
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing is a common issue when analyzing basic compounds like amines on silica-based reversed-phase columns.[1][2] The primary cause is the interaction between the basic amine group and acidic residual silanol (B1196071) groups on the stationary phase.
Solutions:
-
Mobile Phase pH Adjustment: Lower the pH of the mobile phase (e.g., to 2.5-3.5) to ensure the amine is fully protonated. This minimizes interactions with silanol groups.[2]
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the tailing of the analyte peak.[2]
-
Column Selection: Employ a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds.[2]
-
Sample Solvent: Ensure your sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase composition.[2]
-
Issue: Shifting Retention Times
-
Question: The retention time for my this compound peak is inconsistent between injections. What should I check?
-
Answer: Retention time shifts can be caused by several factors related to the HPLC system and method parameters.[3][4]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to a drifting baseline and shifting retention times.[3]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as inaccurate pH adjustment or solvent ratios, can cause retention time variability. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[2]
-
Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate. You can verify the flow rate by collecting the eluent over a set period and measuring the volume.[3]
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[2]
-
Column Degradation: For amine analysis, silica-based columns can degrade over time, especially at higher pH values, leading to a continuous shift to earlier retention times.[4] If you observe a consistent drift, the column may need to be replaced.
-
GC Troubleshooting
Issue: Poor Peak Shape (Broadening or Tailing)
-
Question: My this compound peak is broad and tailing in my GC analysis. How can I improve it?
-
Answer: The polar nature of amines can lead to adsorption on the column and poor peak shape in GC analysis.[5]
Solutions:
-
Specialized Column: Use a base-deactivated capillary column specifically designed for amine analysis. These columns have a surface treatment that minimizes interactions with basic compounds.[5]
-
Derivatization: Convert the amine into a less polar and more volatile derivative. A common method is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride.[5] This can significantly improve peak shape and sensitivity.
-
Injector Temperature: Lowering the injector temperature can sometimes reduce on-column degradation of thermally labile compounds.[2]
-
Liner Selection: Use a deactivated liner in the injector port to prevent adsorption of the amine.
-
Issue: Low Sensitivity/No Peak Detected
-
Question: I am not seeing a peak for this compound, or the peak is very small. What could be the problem?
-
Answer: Low sensitivity can be due to analyte degradation, poor sample introduction, or detector issues.
Troubleshooting Steps:
-
Analyte Degradation: Amines can be susceptible to degradation in a hot injector. Consider lowering the injector temperature or using a gentler injection technique like cool on-column injection.
-
System Leaks: Check for leaks in the GC system, as this can lead to poor sample transfer and loss of sensitivity.[2]
-
Detector Suitability: A Flame Ionization Detector (FID) is generally suitable and sensitive for hydrocarbons like this compound.[5] For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer (MS) detector can be used.
-
Sample Preparation: Ensure the sample concentration is within the detection limits of the method and that the sample is fully dissolved in an appropriate solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a stability-indicating analytical method?
-
Q2: Why are forced degradation studies necessary for developing a stability-indicating method?
-
A2: Forced degradation studies, also known as stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid and base hydrolysis, oxidation, and photolysis.[8][9] These studies help to identify potential degradation products and pathways, which is crucial for developing a method that can separate the API from all potential degradants.[7][10] This ensures the method is specific and truly stability-indicating.
-
-
Q3: What are the typical stress conditions for forced degradation of this compound?
-
A3: Based on general guidelines for forced degradation studies, the following conditions would be appropriate to investigate the stability of this compound:[7][9][10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines)
-
-
-
Q4: What are the potential degradation products of this compound?
-
A4: As a secondary amine, this compound is susceptible to oxidation and reaction with nitrosating agents. Potential degradation products could include N-nitrosopropylpentanamine, as well as products from the cleavage of the C-N bonds. The exact degradation products would need to be identified through techniques like mass spectrometry (MS).
-
-
Q5: Can I use a UV detector for the HPLC analysis of this compound?
-
A5: this compound is an aliphatic amine and lacks a strong chromophore, which means it will have very poor UV absorption.[1] Direct UV detection is therefore not ideal. To use UV detection, a derivatization step is required to attach a UV-absorbing group to the amine.[11] Alternatively, other detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (MS) can be used without derivatization.
-
Data Presentation
Table 1: Representative Forced Degradation Data for this compound
| Stress Condition | Duration | This compound Assay (%) | % Degradation | Number of Degradation Peaks |
| 0.1 M HCl | 24 hours | 92.5 | 7.5 | 2 |
| 0.1 M NaOH | 24 hours | 88.1 | 11.9 | 3 |
| 3% H₂O₂ | 12 hours | 85.3 | 14.7 | 4 |
| Thermal (80°C) | 48 hours | 95.2 | 4.8 | 1 |
| Photolytic | 7 days | 99.1 | 0.9 | 0 |
| Control | - | 99.8 | 0.2 | 0 |
Note: This data is illustrative and based on the expected stability profile of a secondary aliphatic amine. Actual results may vary.
Experimental Protocols
Proposed Stability-Indicating GC-FID Method
This method is suitable for the quantification of this compound and the separation of its volatile degradation products.
1. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
2. Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol (B129727).[5]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).[5]
-
Forced Degradation Samples: After stressing the sample under the conditions described in the FAQ section, neutralize the acidic and basic samples. Dilute all stressed samples with methanol to a concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter before injection.
Proposed Stability-Indicating HPLC-MS Method (without derivatization)
This method is suitable for the direct analysis of this compound and its degradation products.
1. Chromatographic and MS Conditions:
-
Column: C18 column suitable for basic compounds, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode
-
Scan Range: m/z 50-500
2. Sample Preparation:
-
Follow the same sample preparation procedure as described for the GC method, but use the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B) as the diluent.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Experimental workflow for forced degradation studies.
References
- 1. DSpace [helda.helsinki.fi]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Amine column degradation - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. onyxipca.com [onyxipca.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Challenges in the scale-up of N-propylpentanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of N-propylpentanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method for the synthesis of this compound is reductive amination . This reaction involves the condensation of valeraldehyde (B50692) (pentanal) with n-propylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot approach is often preferred for its efficiency and avoidance of isolating the intermediate imine.
Q2: Which reducing agents are suitable for the reductive amination of valeraldehyde and n-propylamine, and how do they compare for scale-up?
A2: Several reducing agents can be used, each with advantages and disadvantages for large-scale synthesis. The choice of reducing agent is critical and influences yield, selectivity, and safety.
-
Sodium Borohydride (B1222165) (NaBH₄): A cost-effective and powerful reducing agent. However, its lack of selectivity for the imine over the aldehyde often necessitates a two-step process where the imine is pre-formed before the addition of NaBH₄.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): Offers excellent selectivity for the iminium ion over the carbonyl group, making it ideal for one-pot reactions.[1] However, its high toxicity and the potential generation of hydrogen cyanide are significant safety concerns, especially at scale.[1]
-
Sodium Triacetoxyborohydride (B8407120) (STAB): A mild and highly selective reducing agent that is effective for a wide range of substrates.[1] It is less toxic than NaBH₃CN, making it a safer alternative for industrial applications.[1]
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): A "green" and atom-economical option that is highly effective. The use of hydrogen gas requires specialized high-pressure equipment and careful handling due to its flammability, which can be a significant capital investment.[2]
Q3: What are the primary challenges when scaling up the synthesis of this compound?
A3: Scaling up from the laboratory to a pilot plant or industrial scale introduces several challenges:
-
Exothermicity: The reductive amination reaction is exothermic. The heat generated increases with the volume of the reaction, while the surface area available for cooling does not increase proportionally. This can lead to a thermal runaway if not managed properly.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial to maintain temperature uniformity and prevent localized "hot spots" or areas of high reactant concentration.
-
Purification: Methods that are straightforward at the lab scale, such as column chromatography, can become complex and costly at a larger scale.[3] Distillation is often the preferred method for purification of volatile amines at an industrial scale.
-
Impurity Profile: The types and quantities of impurities may change with scale. New byproducts can emerge due to longer reaction times, temperature variations, or differences in raw material quality.
Q4: How can I monitor the progress of the this compound synthesis reaction?
A4: Effective reaction monitoring is crucial for process control. Common analytical techniques include:
-
Gas Chromatography (GC): An excellent method for monitoring the disappearance of starting materials (valeraldehyde and n-propylamine) and the appearance of the product (this compound).
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the imine intermediate and the final product.
Troubleshooting Guides
Issue 1: Low Yield of N-Propylamine
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent like magnesium sulfate (B86663) or molecular sieves. - A catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation. |
| Side Reactions | - Aldol Condensation of Valeraldehyde: This can occur under basic conditions. Maintain a neutral or slightly acidic pH. - Reduction of Valeraldehyde: If a non-selective reducing agent like NaBH₄ is used in a one-pot reaction, it can reduce the starting aldehyde. Consider a two-step process or switch to a more selective reagent like STAB. |
| Inefficient Reduction | - Ensure the reducing agent is fresh and added in the correct stoichiometry. - For catalytic hydrogenation, ensure the catalyst is active and that there is sufficient hydrogen pressure and agitation. |
| Product Loss During Workup | - this compound is a relatively volatile and water-soluble amine. Ensure that extractions are performed with an appropriate solvent and that the aqueous phase is thoroughly extracted. - Avoid excessive heat during solvent removal to prevent product loss through evaporation. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Monitor the reaction to ensure it has gone to completion. - Unreacted valeraldehyde can be removed by a bisulfite wash. - Unreacted n-propylamine can be removed by an acid wash. |
| Over-alkylation (Formation of Tertiary Amine) | - This is less common in reductive amination compared to direct alkylation but can occur if the product amine reacts with remaining aldehyde and imine. Use a slight excess of the primary amine to favor the formation of the secondary amine. |
| Byproducts from the Reducing Agent | - Boron-containing byproducts from borohydride reagents can sometimes contaminate the product. Acidic and basic washes during workup can help remove these. |
| Inefficient Purification | - Distillation: Ensure the distillation column has sufficient theoretical plates for good separation. Optimize the reflux ratio. - Chromatography: For basic amines, silica (B1680970) gel can cause tailing and product loss. Consider using alumina (B75360) or treating the silica gel with a base like triethylamine.[4] |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination (Illustrative)
This data is based on the synthesis of a similar secondary amine, isoamyl-n-propyl-amine, and serves as a general guideline. Actual results for this compound may vary.
| Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (after distillation) |
| NaBH₃CN | Methanol | 12-24 | 70-90 | >95 |
| H₂/Pd-C | Ethanol | 4-12 | 65-85 | >95 |
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Reductive Amination
Materials:
-
Valeraldehyde (1.0 eq)
-
n-Propylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of valeraldehyde in dichloromethane (DCM, 0.5 M) in a round-bottom flask, add n-propylamine.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Slowly add sodium triacetoxyborohydride (STAB) to the reaction mixture in portions.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Visualizations
Reductive Amination Workflow
Caption: General workflow for the synthesis of this compound via reductive amination.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for diagnosing the cause of low product yield.
References
Validation & Comparative
A Comparative Guide to GC-MS and HPLC for N-propylpentanamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-propylpentanamine, a secondary aliphatic amine, is critical in various stages of research and development, including pharmaceutical analysis, environmental monitoring, and chemical synthesis. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation. This guide provides an objective comparison of GC-MS and HPLC for this compound quantification, supported by experimental data and detailed methodologies.
Principle of a Method Comparison
The selection of an analytical method is a critical decision in the development of robust and reliable quantitative assays. This decision process involves a thorough evaluation of various performance characteristics of each technique. Key parameters include sensitivity (Limit of Detection and Limit of Quantitation), linearity, accuracy, and precision. Furthermore, practical aspects such as sample preparation complexity, run time, and instrument cost are also significant considerations. This guide will compare GC-MS and HPLC based on these essential criteria to aid in the selection of the most appropriate method for the quantification of this compound.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV-Vis absorbance after derivatization. |
| Derivatization | Generally required to improve volatility and chromatographic peak shape (e.g., acylation with TFAA). | Often necessary to introduce a chromophore for UV detection (e.g., with dansyl chloride). |
| Sensitivity | High, often reaching picogram levels. | Good, typically in the nanogram to microgram range. |
| Selectivity | Excellent, due to mass spectrometric detection providing structural information. | Good, but can be susceptible to interferences from co-eluting compounds without a mass spectrometer detector. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes. | Moderate to high, with run times varying from 10 to 40 minutes. |
| Instrumentation Cost | Higher | Lower to moderate |
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters for the analysis of secondary aliphatic amines using GC-MS and HPLC. The data is based on published methods for structurally similar compounds.
| Parameter | GC-MS (with TFAA derivatization) | HPLC (with Dansyl Chloride derivatization) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.5 pg/mL[1][2] | 0.01 - 0.1 mg/kg[3] |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 pg/mL | 0.02 - 0.31 mg/kg[3] |
| Accuracy (Recovery %) | 85 - 115% | 85 - 110%[4] |
| Precision (RSD %) | < 10% | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general procedure for the quantification of this compound using GC-MS following derivatization with trifluoroacetic anhydride (B1165640) (TFAA).
1. Sample Preparation and Derivatization:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.
-
Derivatization:
-
To 100 µL of the standard or sample solution in a GC vial, add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 7000D GC/TQ system or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the TFAA derivative of this compound. The fragmentation of acylated secondary amines typically involves cleavage at the C-C bond alpha to the nitrogen.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general procedure for the quantification of this compound using HPLC with UV detection following derivatization with dansyl chloride.
1. Sample Preparation and Derivatization:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare working standard solutions by serial dilution.
-
Derivatization:
-
To 100 µL of the standard or sample solution, add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After cooling to room temperature, add 100 µL of a quenching reagent (e.g., 2% methylamine (B109427) solution) to react with excess dansyl chloride.
-
Filter the solution through a 0.22 µm syringe filter before HPLC analysis.
-
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 50% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Dansyl derivatives of secondary amines typically exhibit maximum UV absorbance around 254 nm.[5]
Logical Relationship: Method Selection Criteria
The choice between GC-MS and HPLC for this compound quantification involves a trade-off between several factors. The following diagram illustrates the logical relationship between the analytical requirements and the recommended technique.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound.
GC-MS is the preferred method when high sensitivity and selectivity are paramount. The mass spectrometric detection provides structural confirmation, which is invaluable for impurity profiling and analysis in complex matrices. However, the requirement for derivatization to enhance volatility adds a step to the sample preparation process.
HPLC with UV detection offers a cost-effective and robust alternative, particularly for routine quality control applications where the sample matrix is relatively clean. While derivatization is also typically required to introduce a chromophore, the procedure is well-established. The sensitivity of HPLC-UV is generally sufficient for many applications, although it may not reach the low detection limits achievable with GC-MS.
Ultimately, the selection between GC-MS and HPLC should be based on a careful evaluation of the specific analytical requirements of the project, including sensitivity needs, budget constraints, and the complexity of the samples to be analyzed.
References
- 1. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for N-propylpentanamine Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of two common analytical methods for the validation of N-propylpentanamine purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is based on established analytical principles and data from analogous compounds, offering a robust framework for method selection and validation.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the analysis of this compound purity. These values are representative and should be confirmed during in-house method validation.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Derivatization | ICH Q2(R1) Guideline/Acceptance Criteria |
| Specificity | Baseline resolution from potential impurities and degradants. | No interference from placebo, impurities, or degradation products at the analyte's retention time. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.995 is typically acceptable. |
| Range | 1 - 150 µg/mL | 1 - 200 µg/mL | The range should cover the expected concentrations of the analyte, typically 80% to 120% of the test concentration for an assay.[1][2] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% | Typically within 98.0% to 102.0% for the assay of a drug substance.[2] |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 1.5% | For an assay, the repeatability should be ≤ 2%. |
| Intermediate Precision (%RSD) | ≤ 1.5% | ≤ 2.0% | Varies depending on the method and analyte. |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.5 µg/mL | A signal-to-noise ratio of 3:1 is generally acceptable. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 1.5 µg/mL | A signal-to-noise ratio of 10:1 is generally acceptable. |
Experimental Protocols
Detailed methodologies for both the GC-FID and HPLC-UV methods are provided below.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for the analysis of volatile compounds like this compound. However, the basic nature of amines can lead to peak tailing and poor reproducibility.[3] To mitigate these issues, a base-deactivated column is employed.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: Agilent J&W CP-Wax 51 for Amines (30 m x 0.32 mm ID, 1.2 µm film thickness) or a similar base-deactivated column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 10, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the this compound sample, dissolve it in methanol, and dilute to a final concentration within the calibration range.
-
Method 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Pre-column Derivatization
For enhanced specificity and sensitivity in HPLC, pre-column derivatization of the amine with a UV-active agent is often employed.[5][6] This approach improves the chromatographic properties and allows for detection at wavelengths where potential interferences are minimal.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water.
-
B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724).
-
-
Gradient Program:
-
0-15 min: 40% B to 90% B.
-
15-20 min: Hold at 90% B.
-
20-21 min: 90% B to 40% B.
-
21-25 min: Hold at 40% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Derivatization Procedure:
-
To 1 mL of each standard or sample solution, add 1 mL of a 10 mg/mL solution of benzoyl chloride in acetonitrile and 0.5 mL of 1 M sodium bicarbonate solution.
-
Vortex the mixture for 2 minutes.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Add 0.5 mL of 1 M HCl to neutralize the excess base.
-
The resulting solution is then ready for injection.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for the validation of an analytical method and the logical relationship between the analytical challenge and the proposed solutions.
Caption: Workflow for Analytical Method Validation.
Caption: Logic of Analytical Method Selection.
References
Comparative Reactivity of N-propylpentanamine Isomers: A Guide for Researchers
Introduction
N-propylpentanamine, a secondary amine with the molecular formula C8H19N, exists as several structural isomers depending on the attachment point of the propyl group to the pentane (B18724) chain. These isomers, while possessing the same molecular weight, are expected to exhibit distinct reactivity profiles primarily due to variations in steric hindrance around the nitrogen atom. This guide provides a comparative analysis of the predicted reactivity of three key isomers: N-propyl-1-pentanamine, N-propyl-2-pentanamine, and N-propyl-3-pentanamine.
This document is intended for researchers, scientists, and drug development professionals. Due to the limited availability of direct comparative experimental data in published literature for these specific isomers, this analysis is founded on established principles of physical organic chemistry. We propose a series of experiments to quantify these differences and provide detailed protocols to facilitate such a study.
Isomers Under Comparison
The three structural isomers of this compound that are the focus of this guide are:
-
N-propyl-1-pentanamine: The propyl group is attached to the terminal nitrogen of a pentylamine chain.
-
N-propyl-2-pentanamine: The propyl group is attached to the nitrogen at the second position of the pentylamine chain.
-
N-propyl-3-pentanamine: The propyl group is attached to the nitrogen at the third position of the pentylamine chain.
The steric environment around the nitrogen atom, the reactive center of the amine, is expected to be significantly different across these isomers, which will in turn influence their nucleophilicity and basicity.
Predicted Reactivity Profile
The reactivity of amines is primarily governed by two factors: the electron density on the nitrogen atom (basicity) and the steric accessibility of the nitrogen's lone pair of electrons (nucleophilicity). For isomers of this compound, the electronic environment of the nitrogen is similar, with two alkyl groups attached in each case. Therefore, steric hindrance is predicted to be the dominant factor in differentiating their reactivity.
-
N-propyl-1-pentanamine is expected to be the most reactive (most nucleophilic) of the three isomers due to the least steric hindrance around the nitrogen atom. The n-pentyl group is a straight chain, minimizing steric bulk.
-
N-propyl-2-pentanamine is predicted to have intermediate reactivity. The attachment of the propyl group to the second carbon of the pentane chain introduces more steric bulk around the nitrogen compared to the 1-position.
-
N-propyl-3-pentanamine is expected to be the least reactive (least nucleophilic) isomer. The nitrogen atom is flanked by two ethyl groups from the pentane chain and a propyl group, creating the most sterically congested environment of the three.
Quantitative Data Comparison (Predicted)
The following table summarizes the predicted relative reactivity and pKa values for the this compound isomers based on steric hindrance principles. The pKa values of the conjugate acids are expected to be similar, with minor variations due to the subtle electronic effects of the alkyl groups and solvation differences.
| Isomer | Structure | Predicted Relative Nucleophilicity | Predicted pKa of Conjugate Acid |
| N-propyl-1-pentanamine | CCCCCNCCC | High | ~11.0 |
| N-propyl-2-pentanamine | CCC(C)NCCC | Medium | ~11.0 |
| N-propyl-3-pentanamine | CC(CC)NCCC | Low | ~11.0 |
Experimental Protocols
To empirically validate the predicted reactivity differences, a series of experiments can be conducted. Below are detailed protocols for two key experiments: a comparative kinetic study of acylation and the determination of pKa values.
Comparative Kinetic Study of Acylation via Gas Chromatography (GC)
This experiment will compare the rate of N-acylation of the three isomers with a standard acylating agent, such as acetic anhydride (B1165640). The reaction progress will be monitored by gas chromatography.
Materials:
-
N-propyl-1-pentanamine
-
N-propyl-2-pentanamine
-
N-propyl-3-pentanamine
-
Acetic anhydride
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard (e.g., decane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each amine isomer (e.g., 0.1 M) and acetic anhydride (e.g., 0.1 M) in the anhydrous solvent. Also, prepare a stock solution of the internal standard.
-
Reaction Setup: In separate reaction vials, place a known volume of each amine stock solution and the internal standard stock solution.
-
Initiation of Reaction: At time t=0, add a known volume of the acetic anhydride stock solution to each vial simultaneously to initiate the acylation reaction.
-
Sampling and Quenching: At regular time intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction vial and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
Extraction: Add an organic solvent (e.g., ethyl acetate) to the quenched samples, vortex, and allow the layers to separate.
-
GC Analysis: Inject the organic layer of each sample into the GC.
-
Data Analysis: Determine the concentration of the remaining amine in each sample by comparing the peak area of the amine to that of the internal standard. Plot the concentration of the amine versus time for each isomer. The initial rate of reaction can be determined from the slope of this curve at t=0.
Determination of pKa via Potentiometric Titration
This experiment will determine the pKa of the conjugate acid of each amine isomer.
Materials:
-
N-propyl-1-pentanamine
-
N-propyl-2-pentanamine
-
N-propyl-3-pentanamine
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of each amine isomer and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the beaker containing the amine solution on a stir plate, add a stir bar, and immerse the pH electrode in the solution.
-
Titration: Slowly add the standardized HCl solution from the burette in small increments.
-
Data Collection: Record the pH of the solution after each addition of HCl.
-
Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).
Visualizations
Logical Workflow for Reactivity Comparison
Caption: Workflow for the comparative reactivity analysis of this compound isomers.
Signaling Pathway of a General N-Acylation Reaction
Caption: Generalized pathway for the N-acylation of a secondary amine.
Conclusion
The structural isomers of this compound are expected to exhibit a clear trend in reactivity governed by steric hindrance. N-propyl-1-pentanamine is predicted to be the most reactive nucleophile, followed by N-propyl-2-pentanamine, with N-propyl-3-pentanamine being the least reactive. The experimental protocols provided in this guide offer a robust framework for quantifying these predicted differences in reactivity. For researchers in drug development and organic synthesis, understanding these subtle yet significant differences in reactivity is crucial for reaction optimization, catalyst selection, and the rational design of molecules with desired chemical properties.
A Spectroscopic Showdown: Differentiating N-propyl-1-pentanamine and N-propyl-2-pentanamine
A detailed comparative analysis of the spectroscopic characteristics of two isomeric secondary amines, N-propyl-1-pentanamine and N-propyl-2-pentanamine, is presented for researchers, scientists, and professionals in drug development. This guide leverages predicted spectroscopic data to highlight the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Due to the absence of publicly available experimental spectral data for N-propyl-1-pentanamine and N-propyl-2-pentanamine, this guide utilizes predicted data to illustrate the expected spectroscopic differences. These predictions are grounded in established principles of spectroscopic theory and provide a robust framework for the analytical differentiation of these two isomers.
Molecular Structures at a Glance
The constitutional isomerism of N-propyl-1-pentanamine and N-propyl-2-pentanamine lies in the position of the propyl group on the pentanamine backbone. This subtle difference in molecular architecture gives rise to distinct spectroscopic signatures.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for N-propyl-1-pentanamine and N-propyl-2-pentanamine.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Assignment | N-propyl-1-pentanamine | N-propyl-2-pentanamine | Predicted Multiplicity |
| N-H | ~0.5 - 2.0 | ~0.5 - 2.0 | broad singlet |
| CH₃ (pentyl) | ~0.9 | - | triplet |
| CH₃ (propyl) | ~0.9 | ~0.9 | triplet |
| CH (pentyl) | - | ~2.6 | sextet |
| CH₂ (adjacent to N, pentyl) | ~2.5 | - | triplet |
| CH₂ (adjacent to N, propyl) | ~2.5 | ~2.4 | triplet |
| other CH₂ | ~1.3 - 1.5 | ~1.2 - 1.4 | multiplet |
| CH₃ (on C2 of pentyl) | - | ~1.1 | doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Assignment | N-propyl-1-pentanamine | N-propyl-2-pentanamine |
| CH₃ (pentyl) | ~14.1 | - |
| CH₃ (propyl) | ~11.8 | ~11.9 |
| CH (pentyl) | - | ~56.0 |
| CH₂ (adjacent to N, pentyl) | ~50.0 | - |
| CH₂ (adjacent to N, propyl) | ~52.0 | ~49.0 |
| other CH₂ | ~20.5, ~29.5, ~32.0 | ~20.6, ~23.5, ~39.0 |
| CH₃ (on C2 of pentyl) | - | ~20.0 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | N-propyl-1-pentanamine | N-propyl-2-pentanamine | Appearance |
| N-H Stretch | ~3300 - 3500 | ~3300 - 3500 | Weak to medium, sharp |
| C-H Stretch (sp³) | ~2850 - 3000 | ~2850 - 3000 | Strong, sharp |
| N-H Bend | ~1550 - 1650 | ~1550 - 1650 | Variable |
| C-N Stretch | ~1000 - 1250 | ~1000 - 1250 | Weak to medium |
Table 4: Predicted Major Mass Spectrometry Fragments (m/z)
| Fragmentation | N-propyl-1-pentanamine | N-propyl-2-pentanamine |
| Molecular Ion [M]⁺ | 129 | 129 |
| Alpha-cleavage (loss of C₄H₉) | 72 | 72 |
| Alpha-cleavage (loss of C₂H₅) | 100 | 100 |
| Alpha-cleavage (loss of C₃H₇) | 86 | - |
| Alpha-cleavage (loss of CH₃) | - | 114 |
Spectroscopic Differentiation Strategy
The structural differences between the two isomers lead to predictable variations in their spectra:
-
¹H NMR Spectroscopy: The most telling difference will be the signal for the proton on the carbon bearing the nitrogen in N-propyl-2-pentanamine (a CH group), which will appear as a multiplet (predicted as a sextet) around 2.6 ppm. In contrast, N-propyl-1-pentanamine has two CH₂ groups adjacent to the nitrogen, which will appear as triplets around 2.5 ppm. Additionally, N-propyl-2-pentanamine will show a characteristic doublet for the methyl group at the C2 position of the pentyl chain.
-
¹³C NMR Spectroscopy: The number of unique carbon signals will differ. N-propyl-1-pentanamine is expected to show 8 distinct signals, while N-propyl-2-pentanamine, due to some overlapping signals, might show slightly fewer. The chemical shift of the carbon directly bonded to the nitrogen will be a key differentiator: a CH carbon in N-propyl-2-pentanamine (~56.0 ppm) versus a CH₂ carbon in N-propyl-1-pentanamine (~50.0 ppm).
-
IR Spectroscopy: The IR spectra of both isomers will be very similar, as they are both secondary amines and contain the same functional groups. Both will exhibit a characteristic N-H stretch between 3300-3500 cm⁻¹ and C-H stretching vibrations. Differentiating the two based solely on their IR spectra would be challenging.
-
Mass Spectrometry: Both isomers will have the same molecular ion peak at m/z 129. The primary distinction will arise from the alpha-cleavage fragmentation patterns. N-propyl-1-pentanamine can undergo alpha-cleavage to lose a butyl radical (m/z 72) or an ethyl radical (m/z 100). N-propyl-2-pentanamine can also lose a butyl radical (m/z 72) or an ethyl radical (m/z 100), but it will also show a significant fragment from the loss of a methyl radical (m/z 114), which would be absent or of very low intensity in the spectrum of N-propyl-1-pentanamine.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of secondary amines.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio. For ¹³C NMR, a higher concentration of the sample (20-50 mg) and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the N-H, C-H, and C-N functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the amine sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the fragments resulting from alpha-cleavage.
Workflow for Spectroscopic Analysis
Conclusion
While experimental data remains the gold standard for chemical characterization, this guide demonstrates that a thorough analysis of predicted spectroscopic data can provide a clear and reliable strategy for differentiating between the structural isomers N-propyl-1-pentanamine and N-propyl-2-pentanamine. The key distinguishing features are found in their ¹H NMR, ¹³C NMR, and mass spectra, with each technique offering complementary information for unambiguous identification.
N-Propylpentanamine: A Viable Alternative to Common Secondary Amines in Synthesis
In the landscape of synthetic chemistry, the choice of a secondary amine can be a critical parameter influencing reaction outcomes. While mainstays like diethylamine (B46881) and diisopropylamine (B44863) are widely used, the exploration of alternatives can unlock new possibilities in terms of reactivity, selectivity, and process efficiency. This guide provides a comparative overview of N-propylpentanamine against other commonly used secondary amines, supported by physicochemical data and a representative experimental protocol.
Physicochemical Properties: A Comparative Analysis
The fundamental properties of a secondary amine, such as its boiling point, steric profile, and basicity, play a pivotal role in its behavior in a reaction. The following table summarizes these key parameters for this compound and three other common secondary amines.
| Property | This compound | Diethylamine | Diisopropylamine | Dibutylamine (B89481) |
| Molecular Formula | C₈H₁₉N[1][2] | C₄H₁₁N[3] | C₆H₁₅N[4] | C₈H₁₉N[5] |
| Molecular Weight ( g/mol ) | 129.24[1][2] | 73.14[3] | 101.19[4] | 129.24[5] |
| Boiling Point (°C) | ~155-160 (estimated) | 55.5[6] | 84[7][8] | 159[9][10] |
| Density (g/mL at 25°C) | ~0.76 (estimated) | 0.707[11] | 0.722[7][8] | 0.767[9] |
| pKa of Conjugate Acid | ~11.0 (estimated) | 10.93 | 11.07[12] | 11.25 |
| Steric Hindrance | Moderate | Low | High | Moderate |
Estimated values for this compound are based on trends observed for structurally similar secondary amines.
Performance in Synthesis: A Case Study in Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of more substituted amines. The efficiency of this reaction is often dictated by the steric and electronic properties of the secondary amine used. Below is a comparative summary of the expected performance of this compound and its counterparts in the reductive amination of an aromatic aldehyde.
| Amine | Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Rationale |
| This compound | p-Methoxybenzaldehyde | H₂/Co-catalyst | - | 100 | - | ~70-90 (estimated) | Estimated based on similar reactivity to n-butylamine due to moderate steric hindrance. |
| Diethylamine | Undecanal | H₂/Rh-catalyst | Methanol | 100 | - | High (not specified) | [13] Low steric hindrance allows for high reactivity. |
| Diisopropylamine | p-Methoxybenzaldehyde | H₂/Co-catalyst | - | 100 | - | No reaction | [9] Significant steric hindrance prevents the reaction. |
| Dibutylamine | p-Methoxybenzaldehyde | H₂/Co-catalyst | - | 100 | - | 72-96 | [9] Moderate steric hindrance allows for good reactivity. |
The data suggests that this compound, with its moderate steric bulk similar to dibutylamine, is expected to be a highly effective nucleophile in reductive amination reactions, offering a significant advantage over the sterically hindered diisopropylamine.
Experimental Protocols
To provide a practical framework for comparing these secondary amines, a detailed protocol for a representative reductive amination reaction is outlined below.
Comparative Reductive Amination of Benzaldehyde (B42025)
Objective: To compare the efficacy of this compound, diethylamine, diisopropylamine, and dibutylamine in the synthesis of their respective N-benzyl tertiary amines via reductive amination of benzaldehyde.
Materials:
-
Benzaldehyde
-
This compound
-
Diethylamine
-
Diisopropylamine
-
Dibutylamine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup (if necessary)
Procedure:
-
Reaction Setup: In four separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve benzaldehyde (1.0 mmol, 106 mg) in anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
Amine Addition: To each flask, add one of the following secondary amines (1.1 mmol):
-
Flask 1: this compound (142 mg)
-
Flask 2: Diethylamine (80 mg)
-
Flask 3: Diisopropylamine (111 mg)
-
Flask 4: Dibutylamine (142 mg)
-
-
Acid Catalyst: Add glacial acetic acid (1.0 mmol, 60 mg) to each flask and stir the mixtures for 20 minutes at room temperature to facilitate iminium ion formation.
-
Reduction: To each flask, add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC until the starting benzaldehyde is consumed.
-
Work-up: Quench each reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude tertiary amine products can be further purified by column chromatography if necessary.
-
Analysis: Determine the yield of each purified tertiary amine and characterize by spectroscopic methods (e.g., NMR, IR, MS).
Visualizing Relationships and Workflows
To better understand the interplay of factors influencing the choice of a secondary amine and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for the comparative study.
Caption: Relationship between amine properties and reactivity.
Conclusion
This compound emerges as a compelling alternative to more conventional secondary amines. Its moderate steric profile, akin to that of dibutylamine, allows it to participate effectively in nucleophilic reactions where highly hindered amines like diisopropylamine fail. Its higher boiling point compared to diethylamine can be advantageous in reactions requiring elevated temperatures. For researchers and process chemists, considering this compound in their synthetic strategies could lead to improved yields and a broader reaction scope, particularly when fine-tuning of steric and electronic parameters is required.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. savemyexams.com [savemyexams.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 12. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces [authors.library.caltech.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of N-propylpentanamine in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of N-propylpentanamine, a secondary amine, in complex matrices such as biological fluids or environmental samples is a critical task. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the performance of these methods, provide supporting experimental data from analogous compounds, and detail the necessary experimental protocols.
The analysis of secondary amines like this compound often presents challenges due to their polarity and potential for low volatility, which can lead to poor chromatographic resolution and sensitivity.[1] A common strategy to overcome these issues is derivatization, a chemical modification that converts the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior.[1][2] This guide will explore methodologies with and without this crucial step.
Comparative Analysis of Quantification Methods
The choice between GC-MS and LC-MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance characteristics of these methods, with data drawn from studies on similar secondary amines to provide a benchmark for expected performance.
| Parameter | GC-MS with Derivatization | LC-MS/MS with Derivatization | Direct Analysis (LC-MS/MS) |
| Principle | Separation based on volatility and polarity after chemical derivatization to increase volatility. | Separation based on polarity after derivatization to improve chromatographic retention and ionization efficiency. | Separation of the native compound based on its polarity. |
| Derivatization | Typically required. Common agents include trifluoroacetic anhydride (B1165640) (TFAA) and isobutyl chloroformate (IBCF).[1][3] | Often used to enhance sensitivity and chromatographic performance. Agents like isobutyl chloroformate and dansyl chloride are common.[4][5] | Not required, but may result in lower sensitivity for certain compounds. |
| Example Limit of Detection (LOD) | 2.5 µg/mL to 25 µg/mL (for various drugs)[6] | 0.12 to 0.25 ng/µL (for various amines as NIT derivatives)[7] | 0.05 pg/mg to 0.10 pg/mg (for fentanyl in hair)[8] |
| Example Limit of Quantitation (LOQ) | 2.5 µg/mL to >25 µg/mL (for various drugs)[6] | 0.82 pmol per injection (for BMAA)[9] | 0.25 pg/mg to 0.50 pg/mg (for fentanyl in hair)[8] |
| Example Recovery | >86% (for fentanyl drugs)[8] | 80.1% to 101.5% (for biogenic amines) | >84% (for fentanyl drugs)[8] |
| Linearity (R²) | >0.999 (for fentanyl drugs)[8] | >0.998 (for biogenic amines) | >0.999 (for fentanyl drugs)[8] |
| Advantages | High chromatographic resolution, well-established libraries for spectral matching. | High sensitivity and selectivity, suitable for a wide range of polarities. | Simplified sample preparation, reduced risk of derivatization artifacts. |
| Disadvantages | Derivatization adds complexity and potential for sample loss. Not suitable for thermolabile compounds. | Matrix effects can be significant. Derivatization can add complexity. | Lower sensitivity for compounds with poor ionization efficiency. Potential for poor peak shape. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable quantitative results. Below are representative methodologies for the quantification of secondary amines in complex matrices using GC-MS and LC-MS/MS with derivatization.
Protocol 1: GC-MS Quantification of this compound with TFAA Derivatization
This protocol is adapted from a method for the analysis of a similar secondary amine and is suitable for the quantification of this compound in a relatively clean matrix.[1]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol. Create a series of working standards by serial dilution.
-
Extraction (from a liquid matrix): To 1 mL of the sample, add a suitable extraction solvent (e.g., dichloromethane). Vortex vigorously and centrifuge to separate the layers. Transfer the organic layer to a clean vial.
-
Derivatization:
-
Evaporate the solvent from the extracted sample or a known volume of the standard solution under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate (B1210297) to the dried residue.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate (e.g., 200 µL) for GC-MS analysis.[1]
-
2. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 40°C for 1 min, ramp at 5°C/min to 95°C, then ramp at 10°C/min to 200°C and hold for 4 min.[10]
-
MS System: Agilent 7000D GC/TQ or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
Protocol 2: LC-MS/MS Quantification of this compound with Isobutyl Chloroformate Derivatization
This protocol is based on a method for the analysis of biogenic amines and can be adapted for this compound in complex biological matrices.[3][4]
1. Sample Preparation and Derivatization:
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. Collect the supernatant.
-
Derivatization:
-
To the supernatant, add a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Add a solution of isobutyl chloroformate in a non-aqueous solvent (e.g., toluene).
-
Vortex vigorously for a few minutes to facilitate the reaction.
-
Centrifuge to separate the layers.
-
Transfer the organic layer containing the derivatized analyte to a new tube.
-
Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the derivatized this compound.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow for GC-MS quantification of this compound.
Caption: Workflow for LC-MS/MS quantification of this compound.
Conclusion
The quantification of this compound in complex matrices can be effectively achieved using either GC-MS or LC-MS/MS. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, sample throughput, and matrix complexity. Derivatization is a key consideration for enhancing the performance of both techniques when analyzing secondary amines. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a robust and reliable analytical method for this compound quantification. Rigorous method validation in the specific matrix of interest is crucial to ensure data accuracy and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of N-propylpentanamine and Di-n-butylamine as Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of an appropriate nucleophile is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides a detailed comparative analysis of two structurally similar secondary amines, N-propylpentanamine and di-n-butylamine, in their roles as nucleophiles. By examining their fundamental chemical properties, steric profiles, and available kinetic data, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Executive Summary
Both this compound and di-n-butylamine are secondary amines and are expected to be effective nucleophiles. The primary distinction between them lies in their steric bulk. Di-n-butylamine, with two butyl groups attached to the nitrogen, is significantly more sterically hindered than this compound, which has one propyl and one pentyl group. This difference in steric hindrance is anticipated to be a key determinant of their relative nucleophilicity, with this compound likely exhibiting faster reaction kinetics in many cases. Basicity, another crucial factor influencing nucleophilicity, is expected to be similar for both amines.
Physicochemical Properties and Basicity
| Compound | Structure | pKa of Conjugate Acid |
| This compound (estimate) | CH₃(CH₂)₄NH(CH₂)₂CH₃ | ~10.6 - 10.7 |
| Di-n-butylamine | (CH₃(CH₂)₃)₂NH | 11.25 - 11.39[1] |
| Reference Compounds | ||
| n-Propylamine | CH₃(CH₂)₂NH₂ | 10.69 |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.61 |
Note: The pKa for this compound is estimated based on the values for n-propylamine and n-butylamine.
The data suggests that di-n-butylamine is a slightly stronger base than this compound. Based solely on basicity, one might predict di-n-butylamine to be the stronger nucleophile. However, steric effects often play a more dominant role in determining nucleophilic strength.
Steric Hindrance and Nucleophilicity
Nucleophilic attack is highly sensitive to steric hindrance around the nucleophilic center. The accessibility of the nitrogen lone pair dictates the ease with which the nucleophile can approach an electrophilic center.
Caption: Steric environment around the nitrogen atom in this compound and di-n-butylamine.
As illustrated in the diagram, the two butyl groups in di-n-butylamine create a more crowded environment around the nitrogen atom compared to the propyl and pentyl groups in this compound. This increased steric bulk in di-n-butylamine is expected to impede its approach to an electrophile, thereby reducing its nucleophilicity, especially in reactions sensitive to steric effects like Sₙ2 reactions.
Quantitative Kinetic Data
Mayr's nucleophilicity scale is a comprehensive system for quantifying nucleophilicity. The nucleophilicity parameter, N, provides a measure of a nucleophile's reactivity. While specific N values for this compound and di-n-butylamine are not listed, the value for n-butylamine in acetonitrile (B52724) is 15.27.[2] Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. However, excessive steric hindrance can counteract this electronic effect.
Kinetic studies on the nitrosation of di-n-butylamine have been reported, though this is a specific reaction and may not be representative of all nucleophilic reactions.[3] More general kinetic data for n-butylamine in a nucleophilic aromatic substitution reaction with 1-fluoro-2,4-dinitrobenzene (B121222) in acetonitrile is available.
| Nucleophile | Electrophile | Solvent | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) |
| n-Butylamine | 1-Fluoro-2,4-dinitrobenzene | Acetonitrile | 1.33 |
| Di-n-butylamine | Nitrous Acid (Nitrosation) | Aqueous | Data available but not directly comparable |
Note: The kinetic data presented are from different reaction systems and are not for direct comparison.
Based on the principles of steric hindrance, it is highly probable that in a typical Sₙ2 or related nucleophilic substitution/addition reaction, This compound would exhibit a larger second-order rate constant (k₂) than di-n-butylamine .
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common and efficient method for the synthesis of secondary amines like this compound is reductive amination.[4] This two-step, one-pot procedure involves the reaction of an aldehyde (pentanal) with a primary amine (propylamine) to form an imine, which is then reduced in situ to the desired secondary amine.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Pentanal
-
Propylamine
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol (B129727) or another suitable solvent
-
Acetic acid (catalyst)
Procedure:
-
Dissolve pentanal in methanol in a round-bottom flask.
-
Add propylamine to the solution.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.
-
Slowly add sodium cyanoborohydride to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Determination of Second-Order Rate Constants by UV-Vis Spectroscopy
The kinetics of a nucleophilic substitution reaction involving an amine can be conveniently monitored using UV-Vis spectroscopy if either the reactant or the product has a distinct chromophore.[5][6] For example, the reaction of an amine with an electrophile like 2,4-dinitrochlorobenzene results in a product with a strong UV-Vis absorbance.
Materials:
-
Amine nucleophile (this compound or di-n-butylamine)
-
Electrophile with a chromophore (e.g., 2,4-dinitrochlorobenzene)
-
Suitable solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of the amine and the electrophile of known concentrations in the chosen solvent.
-
Set the spectrophotometer to monitor the absorbance at the λ_max of the product.
-
Equilibrate the solutions and the spectrophotometer cell to the desired reaction temperature.
-
To ensure pseudo-first-order conditions, the concentration of the amine should be in large excess (at least 10-fold) compared to the electrophile.
-
Initiate the reaction by mixing the amine and electrophile solutions directly in the cuvette.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs*t + ln(A_∞ - A₀), where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the amine in excess: k₂ = k_obs / [Amine].
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]
- 3. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of rate constants in second-order kinetics using UV-visible spectroscopy [repository.tno.nl]
A Comparative Guide to the Validated HPLC Method for N-Propylpentanamine Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of aliphatic amines like N-propylpentanamine is crucial for quality control, stability testing, and pharmacokinetic studies. Due to their low UV absorbance, direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) is challenging. This guide provides a comprehensive overview of a validated HPLC method involving pre-column derivatization, compares it with alternative analytical techniques, and presents the necessary experimental data and protocols for its implementation.
Comparison of Analytical Methods
The quantification of this compound and similar aliphatic amines can be approached through several analytical techniques, each with its own set of advantages and limitations. The choice of method is often dictated by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC), and Spectrophotometry are the primary techniques employed.[1]
| Analytical Method | Principle | Typical Linearity (R²) | Typical Accuracy (% Recovery) | Typical Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC with Derivatization | Chromatographic separation of a derivatized analyte that is detectable by UV or fluorescence.[2][3][4] | > 0.999 | 95 - 105% | < 2%[5] | 0.02 - 34.4 nmol/L[4] | 1.0 - 100 ng/mL |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in the gas phase followed by detection by a Flame Ionization Detector (FID). | > 0.995 | 90 - 110% | < 5% | 1 µg/mL | 5 µg/mL |
| Spectrophotometry | Formation of a colored complex with a reagent, and measurement of its absorbance at a specific wavelength. | > 0.99 | 85 - 115% | < 10% | 10 µg/mL | 50 µg/mL |
Table 1: Comparison of Performance Characteristics of Analytical Methods for Aliphatic Amine Quantification.
Validated HPLC Method for this compound
The following is a detailed protocol for a representative validated reverse-phase HPLC (RP-HPLC) method for the quantification of this compound. This method incorporates pre-column derivatization to enhance detection.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
Analytical column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate (B1210297) buffer[6]
-
Derivatizing agent: o-Phthalaldehyde (OPA), 9-fluorenylmethylchloroformate (FMOC), or Dansyl Chloride.[7]
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: Ammonium acetate buffer (e.g., 30 mmol/L, pH 6.4)[6]
-
Mobile Phase B: Acetonitrile or Methanol[6]
-
Gradient Elution: A typical gradient would start with a lower percentage of organic phase (e.g., 30% B), increasing to a higher percentage (e.g., 90% B) over a set period to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35 °C[6]
-
Injection Volume: 20 µL[2]
-
Detection:
-
Fluorescence Detector: Excitation and emission wavelengths will depend on the chosen derivatizing agent (e.g., for OPA derivatives, Ex: 230 nm, Em: 450 nm).[7]
-
UV Detector: Wavelength will depend on the chromophore of the derivatizing agent.
-
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. It may involve extraction, filtration, and dilution to a concentration within the calibration range.
-
Derivatization Procedure:
-
To a specific volume of the standard or sample solution, add the derivatizing agent solution and a buffer to maintain the optimal pH for the reaction.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 40 minutes at 50°C).[2][4]
-
The reaction may need to be quenched by adding an acid.
-
The resulting solution is then injected into the HPLC system.
-
Method Validation Parameters
The developed HPLC method must be validated to ensure its suitability for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the derivatized analyte should be well-resolved from other components in the sample matrix. |
| Linearity | Correlation coefficient (R²) of the calibration curve should be ≥ 0.999. |
| Range | The range for which the method is linear, accurate, and precise. |
| Accuracy | The percent recovery should be within 98.0% to 102.0%.[8] |
| Precision | The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).[5][9] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[10] |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate. |
Table 2: HPLC Method Validation Parameters and Acceptance Criteria.
Visualizations
The following diagrams illustrate the workflow of the HPLC method development and the logical relationship of the validation parameters.
Caption: Experimental workflow for HPLC method development and validation.
Caption: Logical relationship of validation parameters ensuring method reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of GC-MS and HPLC methods for N-propylpentanamine analysis
For researchers, scientists, and drug development professionals, the accurate quantification of aliphatic amines like N-propylpentanamine is crucial for various applications, from pharmaceutical development to environmental monitoring. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective cross-validation of these methods, supported by experimental data and detailed protocols for the analysis of this compound and structurally similar compounds, to aid in the selection of the most appropriate technique.
Principles and Applicability in Amine Analysis
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.[1] HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds, a category that includes many amines.[1][2] Often, HPLC can analyze these compounds directly without the need for chemical derivatization.[1][3] When coupled with a sensitive detector like a mass spectrometer (LC-MS), it provides high sensitivity and selectivity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase transports the sample through the column.[4] This technique is ideal for volatile and thermally stable compounds.[1][4] However, many aliphatic amines, including this compound, can be challenging to analyze directly by GC due to their polarity and tendency to adsorb to the column, leading to poor peak shape and reproducibility.[5][6] To overcome these issues, derivatization is often employed to increase their volatility and thermal stability.[5][7]
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[8] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8] |
| Analyte Volatility | Requires volatile and thermally stable compounds.[4] | Ideal for non-volatile and thermally labile compounds.[1][2] |
| Derivatization | Often necessary for aliphatic amines to improve volatility and peak shape.[5][7] | Generally not required for aliphatic amines.[3] |
| Sensitivity | High sensitivity, especially with selected ion monitoring (SIM).[9] | Method-dependent, with LC-MS/MS offering very high sensitivity.[9][10] |
| Selectivity | Excellent, with mass spectrometry providing structural information for high-confidence identification.[10] | Good, significantly enhanced with a mass spectrometry detector (LC-MS).[10] |
| Sample Throughput | Can be lower due to the potential need for a derivatization step. | Can be higher due to simpler sample preparation. |
Quantitative Performance Comparison
| Parameter | GC-MS (with derivatization) | HPLC (with derivatization or UV/Fluorescence detection) |
| Linearity (r²) | > 0.99[7][10] | ≥ 0.97[3] |
| Accuracy (Recovery %) | 62 - 105%[7] | 85 - 95%[3] |
| Precision (RSD %) | < 8%[7] | < 15%[10] |
| Limit of Detection (LOD) | pg/mL to low ng/mL range[7] | ≤ 20 µg/L[3] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Data not consistently available for direct comparison |
Experimental Workflows
The selection of an analytical method is intrinsically linked to the experimental workflow. The following diagrams illustrate the typical steps involved in the analysis of this compound using GC-MS and HPLC.
Caption: Typical experimental workflow for GC-MS analysis of this compound.
Caption: Typical experimental workflow for HPLC analysis of this compound.
Detailed Experimental Protocols
For successful implementation and cross-validation, detailed and robust experimental protocols are essential. The following are representative methodologies for the analysis of aliphatic amines, which can be adapted for this compound.
GC-MS Method Protocol
This protocol is based on methods developed for the analysis of short-chain aliphatic amines.[7]
-
Sample Preparation and Derivatization:
-
To a sample containing the aliphatic amines, add a bicarbonate buffer (pH 10.5).
-
Introduce the derivatizing agent, such as pentafluorobenzoyl chloride (PFBOC), and stir vigorously.[7]
-
Perform an immersed solvent microextraction to concentrate the derivatized amines.[7]
-
The derivatization conditions, including reagent concentration, pH, reaction time, and temperature, should be optimized for this compound.[7]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Injector Temperature: Typically set between 250-280°C.[10]
-
Oven Temperature Program: A temperature gradient is employed for optimal separation. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.[10]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity.[9]
-
HPLC Method Protocol
This protocol is adapted from methods for the analysis of aliphatic amines in various matrices.[3]
-
Sample Preparation:
-
For aqueous samples, filtration through a 0.45 µm filter may be sufficient.
-
For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interferences.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A system with a quaternary or binary pump, autosampler, and a UV or fluorescence detector. For higher selectivity and sensitivity, a mass spectrometer is recommended.
-
Column: A reversed-phase C18 column is commonly used for the separation of amines.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. The pH of the mobile phase should be carefully controlled for optimal separation of amines.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection can be used if the amine has a chromophore or after derivatization with a UV-absorbing or fluorescent tag like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl).[3] Mass spectrometric detection in positive electrospray ionization (ESI) mode is highly effective for underivatized amines.[10]
-
Logical Relationship of Cross-Validation
The process of cross-validating two distinct analytical methods ensures the accuracy and reliability of the obtained results.
Caption: Logical workflow for the cross-validation of GC-MS and HPLC methods.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of this compound. The choice between them is contingent on the specific analytical requirements, sample matrix, and available instrumentation.
-
HPLC , particularly LC-MS, is often the method of choice for routine analysis due to its ability to analyze polar, non-volatile compounds without derivatization, leading to simpler and faster sample preparation.[1][11]
-
GC-MS excels in providing high-confidence identification due to the detailed structural information from mass spectra.[10] While it often requires a derivatization step for aliphatic amines, this can lead to very low detection limits.[7]
For a comprehensive and robust analytical strategy, especially in a drug development or regulatory environment, cross-validating results from these two orthogonal techniques is highly recommended. This approach provides a high degree of confidence in the accuracy and reliability of the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N-Propylpentanamine: A Procedural Guide
Immediate Safety and Hazard Assessment
N-Propylpentanamine, as an amine, should be handled as a hazardous chemical. Based on data for similar compounds like Di-n-propylamine, it is likely to be flammable, corrosive, and toxic if swallowed, inhaled, or in contact with skin[1][2]. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE) is the first line of defense:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn to protect against splashes.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash[3][4][5].
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregate this compound waste from other waste streams to prevent dangerous reactions. Specifically, keep it separate from acids and oxidizing agents[1][6].
2. Waste Collection and Containerization:
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, and weighing papers, must be collected in a designated, leak-proof container clearly labeled for solid hazardous waste[7].
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, compatible, and sealed hazardous liquid waste container[3][8]. The original container, if in good condition, is an ideal choice[3]. Containers should not be filled beyond 90% capacity to allow for expansion[6].
3. Labeling:
-
All waste containers must be accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
Associated hazards (e.g., Flammable, Corrosive, Toxic)
-
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed except when adding waste[8].
-
Provide secondary containment to capture any potential leaks.
5. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[7].
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory waste accumulation apply.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (Laboratory) | No more than 25 gallons of total chemical waste | [3] |
| Maximum Accumulation Time (Laboratory) | Request pickup within 150 days or when container is ¾ full | [3] |
| pH for Drain Disposal (General) | Not applicable for this compound; drain disposal is prohibited. For some neutralized aqueous solutions, pH must be between 5.0 and 12.5. | [4][6] |
Experimental Protocol: Triple Rinsing of Empty Containers
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
Methodology:
-
Select a solvent capable of dissolving this compound (e.g., methanol (B129727) or ethanol).
-
Rinse the empty container thoroughly with a small amount of the chosen solvent.
-
Pour the rinsate into the designated hazardous liquid waste container for this compound[8].
-
Repeat the rinsing process two more times for a total of three rinses.
-
After the final rinse, allow the container to air dry completely in a fume hood.
-
Once dry, deface the original label and dispose of the container as non-hazardous waste, or as directed by your institution's EHS department[8].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling N-Propylpentanamine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of N-Propylpentanamine (also known as N-propylpentan-1-amine).[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar aliphatic amines such as n-propylamine, di-n-propylamine, and N-ethylpropylamine.[2][3] It is imperative to treat this compound with the utmost caution, assuming it possesses similar or greater hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance that is highly flammable, corrosive, and toxic.[3][4] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[5] Inhalation, ingestion, or skin contact can be harmful.[4][5] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6] | To protect against splashes and vapors that can cause severe eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[6][7] Change gloves every 30-60 minutes or immediately if contaminated.[8] Double gloving is recommended.[8] | To prevent skin absorption, which is a significant route of exposure.[5] |
| Body Protection | Chemical-resistant lab coat, apron, and, if necessary, a full chemical-resistant suit to prevent any skin exposure.[5][6][9] | To protect against skin contact, which can cause severe burns.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5][10] If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors is required.[5][11] | To prevent inhalation of harmful vapors that can cause respiratory tract irritation and toxicity.[5] |
| Footwear | Chemical-resistant, steel-toe boots or shoes.[11][12] | To protect feet from spills and chemical exposure. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize vapor inhalation.[5][10]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been tested.[5][6]
-
Ignition Sources: Eliminate all potential ignition sources, as the substance is expected to be highly flammable.[5][10][13] Use explosion-proof electrical equipment and non-sparking tools.[2][5][10][13]
-
Container Handling: Ground and bond containers when transferring material to prevent static discharge.[5][13]
2.2. Handling Procedure:
-
Allow the container to reach room temperature before opening.
-
Carefully open the container within the chemical fume hood.
-
Use only compatible and clean equipment for transferring the chemical.
-
Avoid creating aerosols or mists.
-
After handling, wash hands and any exposed skin thoroughly.[13]
Table 2: Physical and Chemical Properties (Based on N-Propyl-1-pentanamine and related compounds)
| Property | Value | Source |
| Molecular Formula | C8H19N | [1] |
| Molecular Weight | 129.24 g/mol | [1] |
| Boiling Point | ~150 °C / 302 °F (for a similar compound) | [7] |
| Flash Point | Expected to be low (e.g., -30 °C / -22 °F for n-propylamine) | [10] |
| pH | ~12.3 (10 g/l water for a similar compound) | [7] |
Emergency and Disposal Plans
3.1. Spill Response:
-
Evacuate: Immediately evacuate the area in case of a large spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb with an inert material like vermiculite, sand, or earth.[5] Do not use combustible materials.
-
Cleanup: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for disposal.[2][5][10][13]
-
Decontaminate: Clean the spill area thoroughly.
3.2. First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][10][13] |
3.3. Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Waste is considered hazardous.[7] Do not dispose of it down the drain.
-
Empty containers may retain product residue and vapors and should be treated as hazardous.[5]
Workflow and Logic Diagrams
Below are diagrams illustrating the standard operating procedure for handling this compound and the corresponding emergency response workflow.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for this compound Incidents.
References
- 1. N-Propyl-1-pentanamine | C8H19N | CID 47475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pppmag.com [pppmag.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. fishersci.com [fishersci.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
